Chlorodiphenylmethane
Description
Properties
IUPAC Name |
[chloro(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVDCDLBOLSVGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861684 | |
| Record name | Benzene, 1,1'-(chloromethylene)bis- | |
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Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 20.5 deg C; [HSDB] Liquid; mp = 17-20 deg C; [MSDSonline] | |
| Record name | Chlorodiphenylmethane | |
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Boiling Point |
173 °C @ 19 MM HG | |
| Record name | CHLORODIPHENYLMETHANE | |
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Density |
1.1398 @ 20 °C/4 °C | |
| Record name | CHLORODIPHENYLMETHANE | |
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Color/Form |
NEEDLES | |
CAS No. |
90-99-3 | |
| Record name | Chlorodiphenylmethane | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=90-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chlorodiphenylmethane | |
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| Record name | Benzhydryl chloride | |
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| Record name | Benzene, 1,1'-(chloromethylene)bis- | |
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| Record name | Benzene, 1,1'-(chloromethylene)bis- | |
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| Record name | Chloro(diphenyl)methane | |
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| Record name | CHLORODIPHENYLMETHANE | |
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| Record name | CHLORODIPHENYLMETHANE | |
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Melting Point |
20.5 °C | |
| Record name | CHLORODIPHENYLMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2804 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Chlorodiphenylmethane from Diphenylmethane
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical whitepaper provides an in-depth guide to the synthesis of chlorodiphenylmethane, a key intermediate in the pharmaceutical industry, from its precursor diphenylmethane (B89790). The primary focus is on the free-radical chlorination pathway, detailing the reaction mechanism, a comprehensive experimental protocol, and relevant quantitative data. An alternative synthesis route from benzhydrol is also presented for comparative purposes. The document includes detailed visualizations of the reaction workflow and mechanism to facilitate a deeper understanding for research and development applications.
Introduction
This compound, also known as benzhydryl chloride, is a vital organic compound characterized by a diphenylmethane backbone with a chlorine atom substituted at the methylene (B1212753) bridge.[1] Its chemical properties, particularly the reactivity of the benzylic chloride, make it a valuable intermediate in organic synthesis.[2] It serves as a precursor for numerous pharmaceutical agents, most notably in the synthesis of first-generation antihistamines like diphenhydramine.[3][4] This guide focuses on the direct synthesis of this compound from diphenylmethane via a free-radical substitution reaction, a fundamental process for functionalizing alkanes and alkyl-substituted aromatics.[5]
Synthesis of this compound from Diphenylmethane
The most direct method for converting diphenylmethane to this compound is through a free-radical halogenation reaction.[4] This process selectively targets the benzylic hydrogens of the methylene bridge, which are significantly weaker and more susceptible to abstraction than the aromatic hydrogens.[5] The reaction is typically initiated by ultraviolet (UV) light, which provides the energy for the homolytic cleavage of chlorine gas (Cl₂).[6][7]
Reaction Principle and Workflow
The overall reaction involves the substitution of one of the two benzylic hydrogen atoms on diphenylmethane with a chlorine atom. This photochemical reaction proceeds via a self-sustaining radical chain mechanism.[8]
The general workflow for this synthesis is outlined below.
References
- 1. Benzhydryl compounds - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 90-99-3 [chemicalbook.com]
- 5. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Chlorodiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of chlorodiphenylmethane (also known as benzhydryl chloride), a versatile reagent in organic synthesis with significant applications in pharmaceutical development. This document covers its chemical and physical properties, synthesis protocols, and its role as a key intermediate and protecting group.
Core Properties and Identification
This compound is an organochloride that is a liquid at room temperature, appearing colorless to yellow.[1] Its structure features a central methane (B114726) carbon atom bonded to two phenyl groups and one chlorine atom.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 90-99-3[2][3][4][5] |
| Molecular Formula | C₁₃H₁₁Cl[2][3] |
| Synonyms | Benzhydryl chloride, Diphenylchloromethane[3][5] |
| InChI Key | ZDVDCDLBOLSVGM-UHFFFAOYSA-N[2][4] |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)Cl[6] |
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below, providing essential data for experimental design and execution.
| Property | Value | Reference(s) |
| Molecular Weight | 202.68 g/mol | [2][3][4] |
| Appearance | Clear colorless to yellow liquid | [1] |
| Melting Point | 15-17 °C | [1][4][7] |
| Boiling Point | 140 °C at 3 mmHg 173 °C at 19 mmHg | [1][4] [2][6] |
| Density | 1.14 g/mL at 25 °C | [1][4] |
| Refractive Index | n20/D 1.595 | [1][4] |
| Solubility | Soluble in chloroform, acetone, dichloromethane (B109758), and ethanol. Sparingly soluble in methanol (B129727). Slightly soluble in water. | [1][8][9] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the nucleophilic substitution of diphenylmethanol (B121723) (benzhydrol) with thionyl chloride.[10] This two-step process typically starts with the reduction of benzophenone (B1666685).
Experimental Protocol: Synthesis from Benzophenone
Step 1: Reduction of Benzophenone to Diphenylmethanol
-
In a reaction vessel, dissolve benzophenone in methanol (5 volumes).
-
Cool the solution in an ice bath.
-
Add sodium borohydride (B1222165) (1 equivalent) to the cooled solution portion-wise.
-
Stir the mixture at the same temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the excess methanol under reduced pressure.
-
Quench the reaction mixture with water (5 volumes) and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and evaporate the solvent to yield crude diphenylmethanol. This crude product can be used directly in the next step.[10]
Step 2: Chlorination of Diphenylmethanol
-
Dissolve the crude diphenylmethanol from Step 1 in toluene (B28343) (5 volumes) and cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.25 equivalents) to the solution.
-
Stir the mixture at room temperature for 1 hour, monitoring for completion by TLC.[10]
-
After the reaction is complete, pour the mixture into ice-cold water (10 volumes).
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the filtrate under reduced pressure to obtain pure this compound as an oil.[10]
Caption: Synthetic workflow for this compound.
Applications in Pharmaceutical Development
This compound is a valuable reagent in medicinal chemistry, primarily serving two roles: as a key building block for pharmaceutical ingredients and as a source for the diphenylmethyl (DPM) or benzhydryl (Bzh) protecting group.
The diphenylmethane (B89790) scaffold is a core structural feature in many first-generation antihistamines that act as H1 receptor inverse agonists.[11] this compound is a crucial intermediate in the synthesis of drugs like Diphenhydramine (B27) and Pheniramine.[1][11][12]
Experimental Protocol: Synthesis of Diphenhydramine
This synthesis involves the etherification of this compound with N,N-dimethylaminoethanol.
-
Dissolve this compound (1 equivalent) in a solvent such as toluene.
-
Add N,N-dimethylaminoethanol (1.2 equivalents) and a base like sodium bicarbonate (2 equivalents).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield diphenhydramine as an oil.[11]
The diphenylmethyl (DPM), or benzhydryl, group is a useful protecting group for alcohols, amines, and carboxylic acids in multi-step organic synthesis.[13][14] Its introduction is typically achieved by reaction with this compound. The DPM group offers stability under various conditions and can be removed selectively.[11]
Key Features of the DPM Protecting Group:
-
Stability: It is more stable to strong acidic conditions than the trityl group.[14]
-
Introduction: Can be introduced by nucleophilic substitution of this compound, often using a base to deprotonate the functional group being protected.[11][13]
-
Deprotection (Cleavage): Removal is typically achieved under acidic conditions (e.g., with trifluoroacetic acid) or via hydrogenation.[11][14] An oxidative deprotection method using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) followed by mild acid hydrolysis is also effective for amines.[14]
Experimental Protocol: Protection of a Primary Amine
-
Dissolve the primary amine (1 equivalent) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents) in a solvent like dichloromethane (DCM).
-
Add this compound (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude N-benzhydryl amine can be purified by column chromatography.[11]
Caption: Workflow for benzhydryl group protection/deprotection.
Safety and Handling
This compound is classified as a dangerous good for transport.[3] It is known to cause skin irritation and severe eye damage.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in an inert atmosphere at room temperature.[1]
This guide consolidates key technical information on this compound to support its effective and safe use in research and development, particularly within the pharmaceutical industry.
References
- 1. This compound | 90-99-3 [chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. scbt.com [scbt.com]
- 4. 氯化二苯基甲烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pschemicals.com [pschemicals.com]
- 6. This compound | C13H11Cl | CID 7035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benzhydryl chloride | CAS#:90-99-3 | Chemsrc [chemsrc.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, 98% | Fisher Scientific [fishersci.ca]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. benchchem.com [benchchem.com]
- 12. Page loading... [guidechem.com]
- 13. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Benzhydryl Chloride: A Technical Guide to Reactivity and Stability
For Immediate Release
[City, State] – This document provides an in-depth technical guide on the reactivity and stability of benzhydryl chloride (also known as chlorodiphenylmethane), a key intermediate in pharmaceutical synthesis and various chemical applications. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's core chemical characteristics, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Executive Summary
Benzhydryl chloride is a highly reactive alkyl halide, primarily undergoing nucleophilic substitution reactions through a unimolecular (SN1) mechanism. This reactivity is dictated by the exceptional stability of the resulting benzhydryl carbocation, which is stabilized by resonance across two phenyl rings. However, this inherent reactivity also contributes to its instability, particularly in the presence of nucleophiles, including water and other protic solvents. Understanding the delicate balance between its reactivity and stability is crucial for its effective use in synthesis and for ensuring the stability of drug substances containing the benzhydryl moiety.
Core Reactivity Profile
The reactivity of benzhydryl chloride is dominated by its propensity to form a stable secondary carbocation. This intermediate is planar and allows for nucleophilic attack from either face, which has important stereochemical implications in asymmetric synthesis.[1]
Key Reactions:
-
Nucleophilic Substitution (SN1): The rate-determining step is the unimolecular dissociation of the chloride ion to form the benzhydryl carbocation.[1][2] This carbocation is then rapidly attacked by a wide range of nucleophiles. The rate of reaction is largely independent of the nucleophile's concentration but is significantly influenced by solvent polarity.[1][2]
-
Solvolysis: In protic solvents like water, alcohols, or carboxylic acids, benzhydryl chloride readily undergoes solvolysis, where the solvent molecule acts as the nucleophile. This leads to the formation of benzhydrol, benzhydryl ethers, or esters, respectively.
-
Friedel-Crafts Alkylation: The benzhydryl carbocation is an effective electrophile for Friedel-Crafts alkylation reactions with aromatic compounds.
-
Reaction with Amines: Benzhydryl chloride reacts with primary and secondary amines to form the corresponding N-benzhydrylated products.
-
Formation of Ethers and Esters: Reaction with alkoxides or carboxylates yields benzhydryl ethers and esters.
The stability of the benzhydryl carbocation is a central theme, influenced by factors such as resonance delocalization of the positive charge across the two phenyl rings and the inductive effects of substituents on these rings.[3][4][5]
Stability Profile
The stability of benzhydryl chloride is inversely related to its reactivity. It is sensitive to moisture, heat, and nucleophilic reagents.
-
Hydrolytic Instability: Exposure to moist air or water leads to rapid hydrolysis, forming benzhydrol and hydrochloric acid.[6] This degradation pathway is a primary concern for its storage and handling.
-
Thermal Decomposition: At elevated temperatures, benzhydryl chloride can decompose, potentially releasing irritating gases and vapors such as hydrogen chloride gas, carbon monoxide, and carbon dioxide.[6][7][8]
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[6][8]
Quantitative Data
Solvolysis Kinetics
The rate of solvolysis is highly dependent on the solvent's ionizing power. The Grunwald-Winstein equation is often used to correlate solvolysis rates. A study on the solvolysis of benzhydryl chloride and bromide reported sensitivities (l values) of 1.19 and 1.29, respectively, which are indicative of a reaction mechanism with significant carbocationic character.[9]
Table 1: Representative Solvolysis Rate Constants for Benzhydryl Derivatives
| Solvent System | Leaving Group | Rate Constant (k) at 25°C (s⁻¹) | Reference |
|---|---|---|---|
| 80% Ethanol / 20% Water | Chloride | Data not explicitly found in searches | [9][10] |
| 90% Acetone / 10% Water | Chloride | Data not explicitly found in searches | [11] |
| Methanol | Chloride | Data not explicitly found in searches | [9] |
| Ethanol | Chloride | Data not explicitly found in searches | [9] |
| 2,2,2-Trifluoroethanol (TFE) | Chloride | Data not explicitly found in searches |[9] |
Nucleophilic Substitution Yields
The yields of substitution reactions are generally high due to the favorable formation of the carbocation intermediate.
Table 2: Product Yields for Nucleophilic Substitution Reactions
| Nucleophile | Product Type | Typical Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| β-dimethylaminoethanol | Benzhydryl Ether | High | Heated with tributylamine (B1682462) | [13] |
| 1-methyl-4-piperidinol | Benzhydryl Ether | High | Refluxed with tripropylamine (B89841) in naphtha | [13] |
| Potassium t-butoxide | Benzhydryl t-butyl ether / Tetraphenylethylene | Quantitative | Varies with solvent (t-butanol vs. DMSO) | [14] |
| Phenoxides, Thiolates, Azide | Substituted Benzhydryls | 81-96% | Activation as toluenesulfonate, then displacement |[15] |
Experimental Protocols
Protocol: Measurement of Solvolysis Rate by Conductimetry
This protocol outlines a method for determining the rate of solvolysis of benzhydryl chloride by measuring the change in conductivity of the solution over time.[16]
Objective: To determine the first-order rate constant for the solvolysis of benzhydryl chloride in a given solvent system (e.g., aqueous acetone).
Materials:
-
Benzhydryl chloride
-
Solvent (e.g., 80% acetone/20% water)
-
Conductivity meter and probe
-
Constant temperature bath
-
Volumetric flasks, pipettes
-
Data acquisition system (computer)
Procedure:
-
Prepare a stock solution of benzhydryl chloride in the chosen solvent.
-
Equilibrate the solvent and the benzhydryl chloride solution to the desired reaction temperature in the constant temperature bath.
-
Calibrate the conductivity meter.
-
Initiate the reaction by rapidly adding a known volume of the benzhydryl chloride stock solution to the temperature-equilibrated solvent in the conductivity cell.
-
Immediately begin recording the conductivity of the solution at regular time intervals. The reaction produces HCl, which increases the conductivity.
-
Continue recording data until the conductivity reaches a stable value, indicating the completion of the reaction.
-
The first-order rate constant (k) can be determined by plotting ln(L∞ - Lt) versus time (t), where L∞ is the final conductivity and Lt is the conductivity at time t. The slope of this line is -k.
Protocol: Synthesis of a Benzhydryl Ether
This protocol describes a general procedure for the synthesis of a benzhydryl ether via nucleophilic substitution.[13]
Objective: To synthesize beta-dimethylaminoethyl benzhydryl ether.
Materials:
-
Benzhydryl chloride
-
Tributylamine
-
Methyl isobutyl ketone (for workup)
Procedure:
-
Combine dimethylaminoethanol (0.05 mol), benzhydryl chloride (0.075 mol), and tributylamine (0.05 mol) in a reaction vessel.
-
Heat the reaction mixture at 100°C for one hour, then increase the temperature to 130°C for five hours.
-
After the reaction is complete, allow the mixture to cool.
-
Admix the reaction mixture with 25 ml of methyl isobutyl ketone.
-
Chill the mixture to 5°C to crystallize the hydrochloride salt of the desired ether.
-
Collect the crystalline product by filtration.
-
The free ether can be liberated by treatment with an excess of alkali, followed by extraction.
Protocol: Forced Degradation Study (Hydrolytic Stability)
This protocol outlines a typical forced degradation study to assess the hydrolytic stability of a substance containing a benzhydryl chloride moiety, based on general pharmaceutical guidelines.[17][18]
Objective: To evaluate the degradation of the substance under acidic, basic, and neutral hydrolytic conditions.
Materials:
-
Test substance (e.g., a drug candidate with a benzhydryl chloride precursor)
-
Hydrochloric acid (e.g., 0.1 M HCl)
-
Sodium hydroxide (B78521) (e.g., 0.1 M NaOH)
-
Purified water
-
pH meter
-
Constant temperature oven (e.g., 60°C)
-
Validated stability-indicating analytical method (e.g., HPLC)
Procedure:
-
Prepare solutions of the test substance in 0.1 M HCl, 0.1 M NaOH, and purified water. A typical concentration is 1 mg/mL.
-
Stress the solutions by heating them at 60°C for a defined period (e.g., 30 minutes to several hours).
-
At specified time points, withdraw aliquots of each solution.
-
Neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method to quantify the amount of the parent substance remaining and to detect and quantify any degradation products.
-
The goal is to achieve a target degradation of 5-20% to ensure the analytical method can adequately separate degradants from the parent peak.
Visualizations: Mechanisms and Workflows
Caption: The SN1 reaction mechanism of benzhydryl chloride proceeds in two steps.
Caption: Experimental workflow for measuring solvolysis rate via conductimetry.
Caption: Logical relationship of factors affecting benzhydryl chloride stability.
Conclusion
Benzhydryl chloride is a valuable synthetic intermediate whose utility is fundamentally linked to the stability of its corresponding carbocation. Its high reactivity, particularly in SN1 reactions, makes it an efficient precursor for a variety of benzhydrylated compounds. However, this same reactivity necessitates careful handling and storage to prevent unwanted degradation, especially through hydrolysis. The quantitative data and protocols provided in this guide offer a framework for researchers to effectively utilize and control the chemistry of benzhydryl chloride in their development programs.
References
- 1. byjus.com [byjus.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The stability of carbocation 1o2o3o and benzyl carbocation class 11 chemistry CBSE [vedantu.com]
- 5. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.at [fishersci.at]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of the solvolyses of benzhydryl derivatives: basis for the construction of a comprehensive nucleofugality scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US2751388A - Process for preparing benzhydryl ethers - Google Patents [patents.google.com]
- 14. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Conductimetric determination of reaction rates: the solvolysis of benzhydryl chloride - Durham e-Theses [etheses.dur.ac.uk]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. ijrpp.com [ijrpp.com]
The Pivotal Role of Chlorodiphenylmethane in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chlorodiphenylmethane, and the broader benzhydryl moiety it provides, represents a cornerstone in the synthesis of a diverse array of pharmaceutical compounds. Its utility as a versatile intermediate is most prominently showcased in the production of first-generation antihistamines, but its applications extend to central nervous system (CNS) agents and other pharmacologically active molecules. This technical guide provides an in-depth exploration of the synthesis, quantitative data, experimental protocols, and relevant biological pathways associated with pharmaceuticals derived from this critical intermediate.
Core Application: Synthesis of First-Generation Antihistamines
The diphenylmethane (B89790) scaffold is a key structural feature in many first-generation antihistamines, which act as inverse agonists at the histamine (B1213489) H1 receptor. This compound serves as a primary building block for the synthesis of these widely used drugs.[1]
Diphenhydramine (B27)
Diphenhydramine, commonly known as Benadryl®, is a first-generation antihistamine with anticholinergic, sedative, and antiemetic properties.[1] Its synthesis is a classic example of the application of this compound.
Quantitative Data for Diphenhydramine Synthesis
| Step | Reactants | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Purity/Notes |
| Batch Synthesis | This compound, N,N-dimethylaminoethanol | Toluene (B28343) | Sodium Bicarbonate | 110 (reflux) | 6-8 | High | Crude product is an oil. |
| Continuous Flow | This compound, N,N-dimethylaminoethanol | Acetonitrile | None | 200 | 1 min | ~50 | Production rate of 128 mg/h. |
| Salt Formation | Diphenhydramine (base), Hydrochloric Acid | Isopropanol (B130326) | N/A | Ice bath | - | High | Precipitation of Diphenhydramine HCl. |
Experimental Protocol: Batch Synthesis of Diphenhydramine
-
Etherification:
-
Dissolve this compound (1 equivalent) in toluene.
-
Add N,N-dimethylaminoethanol (1.2 equivalents) and sodium bicarbonate (2 equivalents).[1]
-
Heat the mixture to reflux (approximately 110°C) and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield diphenhydramine as an oil.
-
-
Salt Formation (Diphenhydramine HCl):
-
Dissolve the crude diphenhydramine base in isopropanol.
-
Slowly add a solution of hydrochloric acid in isopropanol dropwise with stirring until the solution becomes acidic.
-
Cool the mixture in an ice bath to facilitate the precipitation of diphenhydramine hydrochloride.
-
Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum.
-
Experimental Workflow: Synthesis of Diphenhydramine
Pheniramine (B192746)
Pheniramine is another first-generation antihistamine of the alkylamine class.[1] It is a key intermediate in the synthesis of its halogenated derivatives, such as chlorpheniramine (B86927) and brompheniramine. The synthesis involves the alkylation of 2-benzylpyridine (B1664053).
Quantitative Data for Pheniramine Synthesis
| Step | Reactants | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Purity/Notes |
| Alkylation | 2-Benzylpyridine, 2-Chloro-N,N-dimethylethanamine | Tetrahydrofuran | Sodium Amide | 30-45 | 2 | High | The product is obtained as a concentrated solution. |
| Salt Formation | Pheniramine (base), Maleic Acid | Ethanol (B145695) | N/A | 0 to -2 | 2 | High | Precipitation of Pheniramine Maleate. |
Experimental Protocol: Synthesis of Pheniramine Maleate
-
Alkylation:
-
In a suitable reaction vessel, dissolve 2-benzylpyridine (1 equivalent) in tetrahydrofuran.
-
Add sodium amide (a slight excess) and stir the mixture at 20-25°C for 1 hour.
-
Slowly add a toluene solution of 2-chloro-N,N-dimethylethanamine (1 equivalent), maintaining the temperature between 30-40°C.
-
After the addition is complete, heat the reaction mixture to 40-45°C for 2 hours.
-
Cool the reaction to room temperature and quench with water.
-
Separate the organic phase, wash it until neutral, and concentrate to obtain pheniramine.
-
-
Salt Formation (Pheniramine Maleate):
-
Dissolve maleic acid (1 equivalent) in dehydrated ethanol with stirring.
-
Add the pheniramine base to the solution and stir for 30 minutes.
-
Cool the mixture to 0 to -2°C and hold for 2 hours to induce crystallization.
-
Filter the precipitate to obtain pheniramine maleate.
-
Experimental Workflow: Synthesis of Pheniramine Maleate
Meclizine (B1204245)
Meclizine is a first-generation antihistamine used to treat motion sickness and vertigo. Its synthesis involves a derivative of this compound, specifically 4-chlorobenzhydryl chloride.
Quantitative Data for Meclizine Synthesis
| Step | Reactants | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Purity/Notes |
| Intermediate Synthesis | 4-Chlorobenzhydryl chloride, Piperazine (B1678402) | Toluene | Potassium Iodide | 80 - reflux | 14 | High | Synthesis of 1-(4-chlorobenzhydryl)piperazine (B1679854). |
| Final Product Synthesis | 1-(4-Chlorobenzhydryl)piperazine, m-Methylbenzyl chloride | Toluene | - | Reflux | 4-6 | 81.8 | The overall yield of Meclizine hydrochloride. |
Experimental Protocol: Synthesis of Meclizine Hydrochloride
-
Synthesis of 1-(4-chlorobenzhydryl)piperazine:
-
In a reaction vessel, combine piperazine (anhydrous, 2.5-4.5 equivalents) with toluene.
-
Add a catalytic amount of potassium iodide.
-
Heat the mixture to 80°C and add a solution of 4-chlorobenzhydryl chloride (1 equivalent) in toluene.
-
Maintain the temperature at 80°C for 2 hours, then increase to reflux for 12 hours.
-
After completion, cool the mixture, wash with water, and treat with hydrochloric acid to precipitate the intermediate.
-
Neutralize with sodium hydroxide (B78521) solution to obtain the solid product, which is then filtered and dried.
-
-
Synthesis of Meclizine:
-
React the 1-(4-chlorobenzhydryl)piperazine intermediate with m-methylbenzyl chloride in toluene under reflux for 4-6 hours.
-
After the reaction, the mixture is worked up to isolate the meclizine base.
-
-
Salt Formation (Meclizine Hydrochloride):
-
Dissolve the crude meclizine base in a suitable solvent like isopropanol.
-
Slowly add concentrated hydrochloric acid while stirring to precipitate meclizine hydrochloride.
-
Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum.
-
Application in Central Nervous System (CNS) Agents
The diphenylmethane scaffold is also present in several drugs targeting the central nervous system.
Benztropine
Benztropine is an anticholinergic drug used to treat Parkinson's disease and other movement disorders. Its synthesis involves the condensation of tropine (B42219) with a diphenylmethane derivative, typically bromodiphenylmethane.
Quantitative Data for Benztropine Synthesis
| Step | Reactants | Solvent | Base/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity/Notes |
| Condensation | Bromodiphenylmethane, Tropine | - | - | - | - | - | Data not readily available in public literature. |
Experimental Protocol: General Synthesis of Benztropine
A common synthetic route involves the condensation of tropine with bromodiphenylmethane, which is formed from the bromination of diphenylmethane.
Other Pharmaceutical Applications
The diphenylmethane core is found in other therapeutic agents, highlighting the versatility of its derivatives.
Clidinium Bromide
Clidinium bromide is a synthetic anticholinergic agent used to treat gastrointestinal disorders. While not directly synthesized from this compound, a key reagent in its synthesis, diphenylacetyl chloride, contains the core diphenylmethane structure.[1]
Biological Signaling Pathway
First-generation antihistamines, synthesized from this compound, primarily exert their effects by acting as inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR).
Histamine H1 Receptor Signaling Pathway
Activation of the H1 receptor by histamine initiates a signaling cascade through the Gq alpha subunit. This activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). This cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. First-generation antihistamines block these effects by binding to the H1 receptor and preventing its activation by histamine.
Signaling Pathway Diagram: Histamine H1 Receptor
Conclusion
This compound and its derivatives are indispensable intermediates in the pharmaceutical industry. Their structural contribution to a wide range of drugs, particularly first-generation antihistamines, underscores their continued importance in medicinal chemistry. The synthetic routes and biological pathways detailed in this guide provide a foundational understanding for researchers and professionals engaged in the development of new and improved therapeutic agents.
References
Synthesis of Diphenhydramine from Chlorodiphenylmethane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diphenhydramine (B27), a first-generation antihistamine, utilizing chlorodiphenylmethane as a key starting material. The document details the core chemical transformations, presents quantitative data from both batch and continuous flow synthesis methodologies, and provides detailed experimental protocols. Furthermore, this guide includes visual representations of the synthetic pathway and experimental workflows to facilitate a deeper understanding of the processes involved.
Introduction
Diphenhydramine, widely known by its trade name Benadryl®, is an H1-receptor antagonist with anticholinergic and sedative properties. Its synthesis is a classic example of a Williamson ether synthesis, a fundamental reaction in organic chemistry. The core structure of diphenhydramine consists of a diphenylmethane (B89790) moiety linked via an ether bond to an N,N-dimethylethanamine group. A common and efficient synthetic route involves the reaction of a halodiphenylmethane, such as this compound, with N,N-dimethylaminoethanol. This guide will explore this specific pathway in detail, offering insights into both traditional batch processing and modern continuous flow techniques.
Chemical Reaction Pathway
The synthesis of diphenhydramine from this compound is a nucleophilic substitution reaction. The reaction proceeds via the deprotonation of the hydroxyl group of N,N-dimethylaminoethanol by a base, forming a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of this compound, displacing the chloride ion to form the desired ether linkage. The final step typically involves the conversion of the diphenhydramine free base to its hydrochloride salt for pharmaceutical applications.
Caption: General reaction scheme for the synthesis of Diphenhydramine HCl.
Quantitative Data Summary
The synthesis of diphenhydramine from this compound has been successfully demonstrated using both batch and continuous flow methodologies. The following tables summarize the quantitative data associated with these processes.
Batch Synthesis
While a detailed experimental protocol for the batch synthesis of diphenhydramine from this compound is provided in this guide, specific yield and purity data are not extensively reported in readily available literature. The provided protocol is a representative laboratory-scale procedure.[1]
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagent | N,N-Dimethylaminoethanol | [1] |
| Base | Sodium Bicarbonate | [1] |
| Solvent | Toluene | [1] |
| Temperature | Reflux (~110 °C) | [1] |
| Reaction Time | 6-8 hours | [1] |
| Yield | Not explicitly reported | |
| Purity | Not explicitly reported |
Continuous Flow Synthesis
Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced heat transfer, improved safety, and scalability. The synthesis of diphenhydramine hydrochloride via continuous flow has been studied in detail, providing valuable quantitative data.[2][3][4]
| Starting Material | Reagent Ratio (this compound:DMAE) | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |
| This compound | 1:4 | None | 175 | 16 | 92 | |
| This compound | 1:2 | None | 175 | 16 | 91 | |
| This compound | 1:1 | None | 175 | 16 | 86 | |
| This compound | 1:1 | None | 175 | 32 | 85 | |
| This compound | 1:1 | None | 200 | 16 | 78 | |
| This compound | - | Acetonitrile | 200 | 1 | - | [5] |
Note: DMAE refers to N,N-dimethylaminoethanol.
Experimental Protocols
Batch Synthesis of Diphenhydramine from this compound[1]
This protocol describes a common laboratory-scale batch synthesis.
Step 1: Etherification
-
Reagents:
-
This compound (1 equivalent)
-
N,N-Dimethylaminoethanol (1.2 equivalents)
-
Sodium bicarbonate (2 equivalents)
-
Toluene
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in toluene.
-
Add N,N-dimethylaminoethanol and sodium bicarbonate to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C).
-
Maintain the reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield diphenhydramine as an oil.
-
Step 2: Salt Formation
-
Reagents:
-
Diphenhydramine base (from Step 1)
-
Hydrochloric acid in isopropanol (B130326)
-
Isopropanol
-
-
Procedure:
-
Dissolve the crude diphenhydramine base in isopropanol.
-
Slowly add a solution of hydrochloric acid in isopropanol dropwise with stirring until the solution becomes acidic (check with pH paper).
-
Cool the mixture in an ice bath to facilitate the precipitation of diphenhydramine hydrochloride.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold isopropanol.
-
Dry the product under vacuum.
-
References
- 1. benchchem.com [benchchem.com]
- 2. End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. lookchem.com [lookchem.com]
- 4. allfordrugs.com [allfordrugs.com]
- 5. Mass spectrometric directed system for the continuous-flow synthesis and purification of diphenhydramine - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00905D [pubs.rsc.org]
Chlorodiphenylmethane as an Initiator for Radical Polymerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodiphenylmethane, also known as benzhydryl chloride, is a halogenated hydrocarbon that has demonstrated utility as an initiator in controlled radical polymerization, particularly in Atom Transfer Radical Polymerization (ATRP). Its chemical structure, featuring a chlorine atom attached to a diphenylmethyl group, allows for the controlled generation of radicals, a critical step in the synthesis of well-defined polymers with specific molecular weights and low polydispersity. This guide provides a comprehensive overview of the core principles, experimental considerations, and mechanistic pathways involved in utilizing this compound as a radical polymerization initiator.
The diphenylmethyl radical generated from this compound is relatively stable due to resonance delocalization across the two phenyl rings. This inherent stability influences the initiation kinetics and the overall control of the polymerization process. While detailed kinetic data for this compound is not as abundant as for more common initiators, studies on structurally similar compounds provide valuable insights into its behavior.
Mechanism of Initiation in Atom Transfer Radical Polymerization (ATRP)
In the context of ATRP, this compound functions as an alkyl halide initiator. The initiation process involves the reversible homolytic cleavage of the carbon-chlorine bond, facilitated by a transition metal catalyst, typically a copper(I) complex.
The generally accepted mechanism for ATRP initiation with an alkyl halide like this compound is as follows:
-
Activation: The initiator, this compound (R-Cl), reacts with the activator, a transition metal complex in a lower oxidation state (e.g., Cu(I)X/L), to form a radical (R•) and the deactivator, which is the transition metal complex in a higher oxidation state (e.g., X-Cu(II)X/L).
-
Initiation: The generated diphenylmethyl radical (R•) adds to a monomer unit (M), forming a new propagating radical (P1•).
-
Deactivation: The propagating radical can be reversibly deactivated by reacting with the deactivator, reforming a dormant polymer species (P1-Cl) and the activator.
This reversible activation-deactivation equilibrium is the key to controlling the radical concentration, minimizing termination reactions, and achieving a controlled polymerization.
Caption: Initiation pathway in ATRP using this compound.
Quantitative Data
While specific kinetic data for this compound is limited in publicly available literature, data from its close structural analog, diphenylmethyl chloride (DPMCl), in the ATRP of styrene (B11656) provides a useful benchmark. The polymerization exhibits characteristics of a controlled process, including a linear increase in molecular weight with monomer conversion and the formation of polymers with a relatively narrow molecular weight distribution.
| Initiator | Monomer | Catalyst/Ligand | Solvent | PDI (Mw/Mn) | Reference |
| Diphenylmethyl Chloride | Styrene | CuCl/PMDETA | Cyclohexanone | 1.2 - 1.5 | [1] |
| Benzhydryl Chloride | Methyl Methacrylate (B99206) | CuCl/dNbipy | Diphenyl ether | - (low rate) | [2] |
Note: The polymerization of methyl methacrylate initiated by benzhydryl chloride was reported to be slow due to the coupling of the initiating benzhydryl radicals[2]. This suggests that the initiator efficiency may be a critical parameter to optimize for certain monomers.
Experimental Protocols
The following are generalized experimental protocols for conducting ATRP using an alkyl halide initiator like this compound. These should be adapted and optimized for specific monomers and desired polymer characteristics.
Materials
-
Monomer: (e.g., Styrene, Methyl Acrylate) - Purified by passing through a column of basic alumina (B75360) to remove inhibitor.
-
Initiator: this compound - Used as received or purified by distillation/recrystallization.
-
Catalyst: Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) - Purified by washing with acetic acid and ethanol, then dried under vacuum.
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-Bipyridine (bpy) - Used as received.
-
Solvent: (e.g., Toluene, Anisole, Cyclohexanone) - Anhydrous, deoxygenated.
General Procedure for ATRP of Styrene
-
Catalyst/Ligand Preparation: To a Schlenk flask, add CuBr (1 eq) and the ligand (2 eq). The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reaction Mixture: Degassed solvent and monomer (e.g., 100 eq of styrene) are added to the Schlenk flask via a degassed syringe. The mixture is stirred to allow the formation of the copper-ligand complex.
-
Initiation: this compound (1 eq) is added via a degassed syringe to start the polymerization.
-
Polymerization: The flask is placed in a preheated oil bath at the desired temperature (e.g., 110 °C). Samples can be taken periodically to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC).
-
Termination: The polymerization is terminated by cooling the reaction mixture and exposing it to air.
-
Purification: The polymer is dissolved in a suitable solvent (e.g., THF) and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
References
An In-Depth Technical Guide to the Friedel-Crafts Reaction Mechanism with Chlorodiphenylmethane
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The Friedel-Crafts reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds on aromatic rings.[1][2] This guide provides a detailed examination of the Friedel-Crafts alkylation mechanism using this compound as the alkylating agent. This specific reaction is of significant interest for the synthesis of triarylmethanes and related structures, which are valuable scaffolds in medicinal chemistry and materials science. We will explore the core reaction mechanism, the influence of various catalysts and conditions, present detailed experimental protocols, and summarize key data for practical application.
Core Reaction Mechanism
The Friedel-Crafts alkylation of an aromatic compound (e.g., benzene) with this compound is a classic example of electrophilic aromatic substitution.[2][3] The reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), and proceeds through three primary steps.[3][4]
Step 1: Formation of the Electrophile
The reaction is initiated by the activation of the alkyl halide, this compound, by the Lewis acid catalyst. The Lewis acid abstracts the chloride ion to form a highly reactive and resonance-stabilized diphenylmethyl carbocation (also known as the diphenylcarbenium ion).[1] This carbocation serves as the potent electrophile required for the subsequent step.
Equation: (C₆H₅)₂CHCl + AlCl₃ ⇌ (C₆H₅)₂CH⁺ + AlCl₄⁻
Step 2: Electrophilic Attack and Formation of the Sigma Complex
The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic diphenylmethyl carbocation.[5] This attack disrupts the aromaticity of the ring, leading to the formation of a non-aromatic carbocation intermediate known as an arenium ion or a sigma (σ) complex.[3][4] This intermediate is resonance-stabilized, with the positive charge delocalized over the ring.
Step 3: Deprotonation and Catalyst Regeneration
To restore the highly stable aromatic system, a weak base, the AlCl₄⁻ ion, abstracts a proton from the sp³-hybridized carbon of the sigma complex.[3][5][6][7] The electrons from the carbon-hydrogen bond move back into the ring, re-establishing aromaticity and forming the final product, triphenylmethane (B1682552) (in the case of benzene (B151609) as the substrate). This step also regenerates the Lewis acid catalyst (AlCl₃) and produces hydrochloric acid (HCl) as a byproduct.[4]
Caption: Friedel-Crafts alkylation mechanism with this compound.
Data Presentation: Lewis Acid Catalyst Selection
The choice of Lewis acid is critical for the success of the Friedel-Crafts reaction. Catalyst activity generally correlates with its Lewis acidity.[8] The optimal catalyst choice depends on the reactivity of the aromatic substrate.
| Lewis Acid Catalyst | Relative Activity | Typical Substrates | Notes |
| AlCl₃, AlBr₃ | Very High | Benzene, Toluene, less activated arenes | Most common and highly active catalysts. Can promote side reactions like polyalkylation if not carefully controlled.[8] |
| FeCl₃ | High | Activated and moderately activated arenes | A strong Lewis acid, often used as a more economical alternative to AlCl₃.[8] |
| SbCl₅, TiCl₄, SnCl₄ | Moderate to High | Activated arenes (e.g., Anisole, Phenols) | Can offer different selectivity compared to AlCl₃ and may be useful for sensitive substrates.[8] |
| BF₃, ZnCl₂ | Mild | Highly activated aromatic substrates | Useful for preventing polyalkylation and other side reactions with very reactive arenes.[8] |
Experimental Protocols
The following section outlines a generalized, detailed methodology for the alkylation of benzene with this compound, synthesized from common laboratory procedures.[1][8]
Materials and Equipment
-
This compound
-
Anhydrous Benzene (serves as reactant and solvent)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Round-bottomed flask with a magnetic stirrer
-
Reflux condenser and drying tube
-
Dropping funnel
-
Ice bath
-
Standard glassware for work-up (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Characterization equipment (NMR, IR, Melting Point apparatus)
Reaction Workflow
Caption: A generalized workflow for Friedel-Crafts alkylation experiments.
Detailed Procedure
-
Reagent Preparation: In a dry, round-bottomed flask equipped with a magnetic stirrer and reflux condenser, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (large excess). Cool the mixture to 0°C in an ice bath with continuous stirring.[1]
-
Addition of Alkylating Agent: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous benzene and place it in a dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the temperature is maintained between 0-5°C.[1][8]
-
Reaction: After the addition is complete, continue stirring the mixture at 0°C for one hour, then allow it to slowly warm to room temperature. The reaction's progress can be monitored using Thin Layer Chromatography (TLC).[8]
-
Work-up and Quenching: Once the reaction is deemed complete, cool the flask back down in an ice bath. In a well-ventilated fume hood, cautiously pour the reaction mixture over a beaker of crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.[1][8]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and a saturated sodium bicarbonate solution to neutralize any remaining acid.[1]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate. Filter off the drying agent and remove the excess benzene using a rotary evaporator.[1]
-
Purification: The crude product, triphenylmethane, can be purified by recrystallization from a suitable solvent such as ethanol.[1]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.[1]
Potential Side Reactions and Limitations
-
Polyalkylation: The product of the initial alkylation (triphenylmethane) can be more nucleophilic than the starting benzene ring. This can lead to further alkylation, resulting in poly-substituted byproducts. Using a large excess of the aromatic substrate can help to minimize this side reaction.[8]
-
Rearrangements: While the diphenylmethyl carbocation is relatively stable and less prone to rearrangement compared to primary carbocations, rearrangements are a known limitation of Friedel-Crafts alkylations in general.[4]
-
Substrate Limitations: The reaction fails with strongly deactivated aromatic rings (e.g., nitrobenzene) as they are not nucleophilic enough to attack the carbocation.
References
Physical and chemical properties of Chlorodiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of chlorodiphenylmethane (also known as benzhydryl chloride), a key intermediate in organic synthesis and pharmaceutical development. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and reaction pathways.
Physical Properties of this compound
This compound is a colorless to yellow liquid at room temperature.[1][2][3] Its key physical and chemical identifiers are summarized below.
| Property | Value |
| CAS Number | 90-99-3[2][4][5][6] |
| Molecular Formula | C₁₃H₁₁Cl[4][5][6] |
| Molecular Weight | 202.68 g/mol [4][5][6] |
| Appearance | Colorless to Yellow Liquid[1][2][7] |
| Melting Point | 15-17 °C[8][9][10], 20.5 °C[4][11] |
| Boiling Point | 173 °C at 19 mmHg[4][11][12], 140 °C at 3 mmHg[3][8][10], 270°C[5], 315.5 °C at 760 mmHg[9] |
| Density | 1.140 g/mL at 25 °C[2][3][8][10], 1.1398 g/cm³ at 20 °C[4][11] |
| Refractive Index (n20/D) | 1.595[8][10][13], 1.5959 at 20 °C[4], 1.5940 to 1.5970[5][7][14] |
| Flash Point | >110 °C (>230 °F)[5][8][12] |
| Solubility | Slightly soluble in water.[2][5][8][9] Soluble in chloroform (B151607) and sparingly soluble in methanol.[3][8] Miscible with common organic solvents.[1] |
| InChI Key | ZDVDCDLBOLSVGM-UHFFFAOYSA-N[5][13] |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)Cl[5] |
Chemical Properties and Reactivity
This compound's reactivity is dominated by the lability of the chlorine atom attached to the benzylic carbon. This feature makes it a valuable reagent in various organic transformations.
-
Nucleophilic Substitution: The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles.[1] This reactivity allows for the synthesis of various derivatives where the chlorine is replaced by groups such as hydroxyls, amines, cyanides, or alkoxides, forming alcohols, amines, nitriles, and ethers, respectively.[1] This is a cornerstone of its utility in building more complex molecular architectures.
-
Friedel-Crafts Alkylation: As a benzylic halide, this compound is an effective alkylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), it generates a stable diphenylmethyl carbocation, which then undergoes electrophilic aromatic substitution with an electron-rich aromatic ring.[15][16] This reaction is fundamental for creating carbon-carbon bonds and synthesizing tri- and tetra-arylmethane derivatives.[17]
-
Stability: The compound exhibits good chemical stability under standard conditions but is sensitive to moisture and can undergo hydrolysis.[1] For long-term storage, it is recommended to keep it under an inert atmosphere at room temperature.[3][8]
-
Pharmaceutical Applications: It serves as a crucial intermediate in the synthesis of various drug molecules.[1][2] A notable example is its use in the production of the antihistamine pheniramine.[1] It is also a starting reagent for synthesizing trimethylhydroquinone (B50269) derivatives, which have been explored for their anti-allergic and anti-oxidative properties.[3][9][18]
Experimental Protocols
Detailed methodologies for key reactions and purification are provided below for laboratory application.
This protocol is adapted from a standard procedure for Friedel-Crafts reactions involving related diarylmethanes and illustrates the general methodology.[17]
Objective: To alkylate an aromatic substrate (e.g., benzene) with this compound using a Lewis acid catalyst.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene (B151609) (or other aromatic substrate)
-
Anhydrous dichloromethane (B109758) (DCM, as solvent if needed)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Apparatus Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser. Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
-
Reagent Preparation: In the reaction flask, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene. Cool the mixture to 0°C in an ice bath with constant stirring.
-
Addition of Alkylating Agent: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous benzene or dichloromethane and place it in the dropping funnel.
-
Reaction: Add the this compound solution dropwise to the stirred, cooled mixture in the flask. After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature or with gentle heating (reflux) for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the flask in an ice bath. In a well-ventilated fume hood, slowly and cautiously quench the reaction by pouring the mixture over crushed ice containing concentrated hydrochloric acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution to remove any residual acid and catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.
This protocol demonstrates a typical nucleophilic substitution using a cyanide source.[1]
Objective: To synthesize the corresponding nitrile by replacing the chlorine atom of this compound with a cyano group.
Materials:
-
This compound
-
Trimethylsilyl (B98337) cyanide (TMSCN)
-
Lithium carbonate (Li₂CO₃)
-
Iodine (I₂)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, water bath
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask, add this compound (1 equivalent), dichloromethane (DCM, ~5 mL), lithium carbonate (0.2 equivalents), trimethylsilyl cyanide (TMSCN, 4.5 equivalents), and iodine (1.8 equivalents) in sequence.
-
Reaction Conditions: Stir the resulting mixture at 35°C (using a water bath) in a closed system for approximately 5 hours.
-
Quenching: After the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extraction: Separate the organic phase and extract the aqueous layer three times with dichloromethane (5 mL each).
-
Drying and Concentration: Combine the organic layers and dry them with anhydrous MgSO₄. Concentrate the combined organic solution under vacuum.
-
Purification: Purify the resulting residue by silica gel column chromatography to isolate the target nitrile product.
This is a standard procedure for purifying commercial this compound.[19]
Objective: To purify this compound by removing impurities.
Materials:
-
Crude this compound
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distillation apparatus
Procedure:
-
Drying: Dry the crude liquid this compound over anhydrous Na₂SO₄.
-
Fractional Distillation: Set up a fractional distillation apparatus for vacuum distillation.
-
Distillation: Distill the dried liquid under reduced pressure (e.g., at 140°C/3 mmHg or 167°C/17mm).
-
Collection: Collect the fraction corresponding to pure this compound.
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key chemical transformations and experimental processes involving this compound.
Caption: Friedel-Crafts Alkylation Mechanism.
Caption: General Nucleophilic Substitution Pathway.
Caption: General Experimental and Work-up Workflow.
References
- 1. Page loading... [guidechem.com]
- 2. Chloro Diphenylmethane at Best Price in Navi Mumbai, Maharashtra | Pratap Organics Pvt. Ltd. [tradeindia.com]
- 3. This compound | 90-99-3 [chemicalbook.com]
- 4. This compound | C13H11Cl | CID 7035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. scbt.com [scbt.com]
- 7. This compound, 98% 5 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 90-99-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. benzhydryl chloride | CAS#:90-99-3 | Chemsrc [chemsrc.com]
- 10. This compound 98 90-99-3 [sigmaaldrich.com]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. echemi.com [echemi.com]
- 13. This compound [stenutz.eu]
- 14. This compound, 98% 250 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 16. dl.icdst.org [dl.icdst.org]
- 17. benchchem.com [benchchem.com]
- 18. This compound 98 90-99-3 [sigmaaldrich.com]
- 19. This compound | 90-99-3 [amp.chemicalbook.com]
Chlorodiphenylmethane safety and handling precautions
An In-depth Technical Guide to the Safe Handling of Chlorodiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety precautions and handling procedures for this compound (CAS No. 90-99-3). The information is compiled from various safety data sheets and chemical databases to ensure a thorough guide for laboratory and drug development professionals.
Chemical Identification and Properties
This compound, also known as benzhydryl chloride, is a chemical intermediate used in various organic syntheses.[1] Accurate identification and understanding its physical properties are crucial first steps in safe handling.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| Synonyms | Benzhydryl chloride, Diphenylmethyl chloride, 1,1'-(Chloromethylene)bisbenzene[2][3] |
| CAS Number | 90-99-3[2] |
| Molecular Formula | C₁₃H₁₁Cl[2] |
| Molecular Weight | 202.68 g/mol [3] |
| EC Number | 202-031-7[3] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical Form | Liquid or solid[3][4] |
| Melting Point | 15-17 °C (lit.)[1] |
| Boiling Point | 140 °C / 3 mmHg (lit.)[1] |
| Density | 1.14 g/mL at 25 °C (lit.) |
| Flash Point | 112 °C (233.6 °F) - closed cup |
| Refractive Index | n20/D 1.595 (lit.) |
| Stability | Moisture and air sensitive[2] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical and requires careful handling.[2] It is corrosive and can cause severe burns and eye damage.[2][4]
The signal word for this chemical is "Danger" .[2]
Table 3: GHS Hazard Statements
| Hazard Code | Description |
|---|---|
| H290 | May be corrosive to metals.[5] |
| H314 | Causes severe skin burns and eye damage.[4] |
| H315 | Causes skin irritation.[3] |
| H318 | Causes serious eye damage.[5] |
| H319 | Causes serious eye irritation.[3] |
Primary hazards include its potential to cause severe skin burns, serious eye damage, and irritation to the respiratory tract.[3][6] Inhalation may lead to chemical pneumonitis.[3][7]
Safe Handling and Storage Procedures
Proper handling and storage are essential to minimize exposure risks. This involves a combination of engineering controls, adherence to procedural protocols, and appropriate personal protective equipment.
General Handling Workflow
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Detailed Handling and Storage Protocols
-
Engineering Controls : Always handle this compound inside a chemical fume hood to minimize inhalation of vapors.[2] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
-
Handling : Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mists.[2] Wear all required personal protective equipment.[5] Wash hands thoroughly after handling the material and before breaks.[5]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place designated as a corrosives area.[2] Due to its sensitivity, it should be stored under an inert atmosphere.[2] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Avoid exposure to moisture, air, heat, open flames, and other sources of ignition.[2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.
Table 4: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2] | Protects against splashes and vapors, preventing severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[2][5] | Prevents direct contact that can cause severe skin burns. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2] | Protects the respiratory tract from harmful vapors. |
Emergency Procedures
A clear and practiced emergency plan is critical when working with hazardous materials.
Emergency Response Workflow
This diagram outlines the immediate actions to be taken in the event of a spill or personal exposure.
Caption: Emergency response workflow for spills and personal exposure.
Detailed First-Aid Measures
-
Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[2]
-
Skin Contact : Wash off immediately with plenty of water for at least 15 minutes.[2] Remove and wash contaminated clothing before reuse.[6] Seek immediate medical attention.[2]
-
Inhalation : Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[6] Do not use mouth-to-mouth resuscitation.[6] Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting.[6] Rinse mouth with water, but never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[2]
Fire-Fighting and Accidental Release
-
Fire-Fighting : Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam to extinguish fires.[5] Firefighters must wear self-contained breathing apparatus and full protective gear.[2] Thermal decomposition can produce irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2]
-
Accidental Release : Evacuate personnel to a safe area.[2] Ensure adequate ventilation.[5] Soak up the spill with an inert absorbent material (e.g., sand, vermiculite) and place it into a suitable, closed container for disposal.[5][9] Do not allow the product to enter drains.[5]
Stability and Reactivity
Understanding the chemical's stability and reactivity is key to safe storage and handling.
Table 5: Stability and Reactivity Profile
| Parameter | Description |
|---|---|
| Reactivity | No hazardous reactions under normal processing.[2] |
| Chemical Stability | Stable under recommended storage conditions, but is sensitive to moisture and air.[2][5] |
| Conditions to Avoid | Exposure to moist air or water, excess heat, open flames, and other ignition sources.[2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[2] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas.[2] |
Toxicological Information
Disposal Considerations
This compound waste must be treated as hazardous waste.[9] All surplus and non-recyclable solutions should be handled by a licensed disposal company.[5] Do not empty into drains.[2] Containers should be properly labeled and disposed of in accordance with federal, state, and local environmental regulations.[5][9]
Disclaimer: This guide is intended for informational purposes for trained professionals. It is not a substitute for a comprehensive risk assessment or the information provided in a Safety Data Sheet (SDS). Always consult the SDS for the most current and detailed safety information before handling any chemical.
References
- 1. This compound | 90-99-3 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C13H11Cl | CID 7035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 8. This compound | CAS No: 90-99-3 [aquigenbio.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Protection of Primary Amines using Chlorodiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the intricate pathways of drug development and complex molecule synthesis, the strategic protection of reactive functional groups is a cornerstone of success. Primary amines, due to their inherent nucleophilicity, often require temporary masking to prevent unwanted side reactions. The diphenylmethyl (Dpm) protecting group, also known as benzhydryl (Bh), offers a robust and versatile solution for the protection of primary amines. Introduced via chlorodiphenylmethane, the Dpm group provides significant stability across a wide range of reaction conditions, yet it can be selectively removed under specific and controlled methods.
These application notes provide a comprehensive overview and detailed protocols for the protection of primary amines using this compound and the subsequent deprotection of the resulting N-diphenylmethyl (N-Dpm) amines.
Application Notes
The diphenylmethyl protecting group is a valuable tool in the synthetic chemist's arsenal, offering orthogonality with other common amine protecting groups. Its stability in various conditions makes it a strategic choice in multi-step syntheses.
Key Features of the Diphenylmethyl (Dpm) Protecting Group:
-
Stability: The N-Dpm group is stable to a variety of reagents and reaction conditions.
-
Introduction: It is typically introduced by the reaction of a primary amine with this compound in the presence of a non-nucleophilic base.[1]
-
Cleavage: The Dpm group can be removed under several distinct conditions, providing flexibility in synthetic design. The primary methods for deprotection include acidic cleavage, catalytic hydrogenolysis, and oxidative deprotection.[1]
-
Orthogonality: The Dpm group's stability profile allows for selective deprotection in the presence of other protecting groups, such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which are labile to acid and base, respectively.
Experimental Protocols
Protection of Primary Amines with this compound
This protocol describes a general procedure for the N-diphenylmethylation of a primary amine using this compound.
Reaction Scheme:
R-NH₂ + (C₆H₅)₂CHCl → R-NH-CH(C₆H₅)₂
Materials:
-
Primary amine
-
This compound (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (1.2 equivalents)[1]
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and DIPEA (1.2 equivalents) in dichloromethane.[1]
-
With stirring, add this compound (1.1 equivalents) dropwise to the solution at room temperature.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with water, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Quantitative Data for Protection of Primary Amines:
| Primary Amine | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| Generic Primary Amine | This compound, DIPEA | DCM | 12-24 | High | [1] |
| N,N-dimethylaminoethanol | This compound, NaHCO₃ | Toluene (B28343) | 6-8 | Not specified | [1] |
| Diphenylmethylamine | Phthaloyl chloride, Triethylamine | DCM | 2 | Not specified | [2] |
Note: Specific yields are highly substrate-dependent.
Deprotection of N-Diphenylmethyl (N-Dpm) Amines
The choice of deprotection method depends on the stability of other functional groups present in the molecule.
Acidic Cleavage
This method is suitable for substrates that can tolerate strong acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose.
Reaction Scheme:
R-NH-CH(C₆H₅)₂ + CF₃COOH → R-NH₃⁺CF₃COO⁻ + (C₆H₅)₂CH-OCOCF₃
Materials:
-
N-Dpm protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (for co-evaporation)
-
Saturated aqueous sodium bicarbonate solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the N-Dpm protected amine in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 25-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of TFA, co-evaporate the residue with toluene (2-3 times).
-
For isolation of the free amine, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected amine.
Quantitative Data for Acidic Deprotection:
| Protected Amine | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Boc-protected amine | TFA | DCM | 0.5 | Quantitative | [3] |
| Generic Boc-amine | 25% TFA/DCM | DCM | 2 | Not specified | [4] |
| Boc-protected amine | TFA | DCM | 18 | 87 | [4] |
Note: While these examples are for Boc deprotection, the conditions are similar for Dpm cleavage, although reaction times may vary.
Catalytic Hydrogenolysis
This method is a mild procedure for the removal of the Dpm group and is compatible with many other functional groups.
Reaction Scheme:
R-NH-CH(C₆H₅)₂ + H₂ (source) --[Pd/C]--> R-NH₂ + (C₆H₅)₂CH₂
Materials:
-
N-Dpm protected amine
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Hydrogen source: Hydrogen gas (H₂) or a hydrogen donor like ammonium (B1175870) formate (B1220265).[5]
-
Methanol or Ethanol
-
Filtration apparatus (e.g., Celite pad)
-
Magnetic stirrer and stir bar
-
Reaction vessel suitable for hydrogenation (e.g., Parr apparatus or a standard flask with a balloon of H₂)
Procedure using Ammonium Formate:
-
To a stirred suspension of the N-Dpm protected amine and 10% Pd/C in methanol, add ammonium formate (5 equivalents) in one portion under a nitrogen atmosphere.[5]
-
Reflux the reaction mixture, monitoring the progress by TLC.[5]
-
Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.[5]
-
Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.[5]
Quantitative Data for Catalytic Hydrogenolysis:
| Protected Amine | Hydrogen Source | Catalyst | Solvent | Time | Yield (%) | Reference |
| N-Benzyl dioctylamine | H₂ | Pd/C, Nb₂O₅/C | Methanol | Not specified | 97 | [6] |
| N-Benzyl derivatives | Ammonium Formate | 10% Pd/C | Methanol | Varies | High | [5] |
| N-Benzyl amines | Magnesium, Ammonium Formate | - | Methanol | 10-30 min | 85-95 | [7] |
Note: These examples are for N-benzyl deprotection, a very similar transformation to N-Dpm deprotection.
Oxidative Deprotection
This method involves the oxidation of the secondary amine to an imine, which is then hydrolyzed under mild acidic conditions. 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a common oxidant for this purpose.[8]
Reaction Scheme:
R-NH-CH(C₆H₅)₂ + DDQ → [R-N=C(C₆H₅)₂] --[H₃O⁺]--> R-NH₂ + O=C(C₆H₅)₂
Materials:
-
N-Dpm protected amine
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.0 equivalent)
-
Anhydrous benzene (B151609) or toluene
-
4Å Molecular sieves
-
0.1 N Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
To a solution of the N-Dpm protected amine in anhydrous benzene, add crushed 4Å molecular sieves.
-
Heat the mixture to 60 °C.
-
Add DDQ (1.0 equivalent) and stir for 1 hour.[3]
-
Filter the reaction mixture to remove the precipitated DDQ byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and treat with 0.1 N HCl to hydrolyze the intermediate imine and precipitate the amine hydrochloride salt.
-
Collect the solid by filtration or extract the aqueous layer after neutralization to obtain the free amine.
Quantitative Data for Oxidative Deprotection:
| Protected Amine Substrate | Oxidant | Solvent | Time (h) | Yield (%) | Reference |
| N-Diphenylmethyl amine derivative | DDQ | Benzene | 1 | Good to Excellent | [3] |
| N-Allylic amines | DDQ | Dichloromethane-water | Varies | High | [9] |
| p-Methoxybenzyl (PMB) ether | DDQ | Dichloromethane-water | Varies | High | [10] |
Visualizations
Reaction Workflow for Protection of a Primary Amine
Caption: Workflow for N-diphenylmethylation of a primary amine.
Deprotection Pathways for N-Dpm Amines
Caption: Overview of N-Dpm amine deprotection strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
Application Notes and Protocols for the Protection of Hydroxyl Groups with Chlorodiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount for achieving target molecules with high fidelity. The diphenylmethyl (DPM), or benzhydryl, group is a valuable tool for the temporary masking of hydroxyl functionalities. Its steric bulk confers stability under a range of reaction conditions, yet it can be readily removed under specific and relatively mild protocols, offering a degree of orthogonality with other common protecting groups.
DPM ethers are notably stable to basic and nucleophilic reagents, making them suitable for reactions involving organometallics, enolates, and various reducing agents. The primary methods for the cleavage of DPM ethers include catalytic hydrogenolysis and acid-catalyzed hydrolysis, providing flexibility in deprotection strategies.[1] This document provides detailed application notes, experimental protocols, and comparative data for the protection of hydroxyl groups as DPM ethers using chlorodiphenylmethane and their subsequent deprotection.
Reaction Mechanism and Workflow
The protection of a hydroxyl group with this compound typically proceeds via a nucleophilic substitution reaction. The alcohol is first deprotonated with a strong base, such as sodium hydride, to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of this compound, displacing the chloride and forming the DPM ether.
An alternative and often milder method involves the palladium-catalyzed reaction of the alcohol with diphenylmethanol.[2][3] Deprotection via catalytic hydrogenolysis involves the cleavage of the benzylic C-O bond in the presence of a palladium catalyst and a hydrogen source. Acid-catalyzed deprotection proceeds through the formation of a stable diphenylmethyl cation, which is then trapped by a nucleophile.
Logical Workflow for DPM Protection and Deprotection
Caption: General experimental workflow for the protection and deprotection of alcohols.
Data Presentation
The following tables summarize quantitative data for the protection of various hydroxyl groups with this compound and the subsequent deprotection of the resulting DPM ethers.
Table 1: Protection of Various Hydroxyl Groups as Diphenylmethyl Ethers
| Substrate (Alcohol Type) | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | This compound | NaH | THF | 0 to RT | 12 | 85-95 | General Protocol |
| Secondary Alcohol | This compound | NaH | DMF | RT | 16 | 70-85 | General Protocol |
| Phenol (B47542) | This compound | K₂CO₃ | Acetone | Reflux | 24 | 80-90 | General Protocol |
| Thymidine (Primary & Secondary) | Diphenylmethanol | PdCl₂ | DCE | 85 | 16 | 87 | [3] |
| 2'-Deoxyuridine (Primary) | Diphenylmethanol | PdCl₂ | DCE | 85 | 16 | 65 | [2] |
Note: "RT" denotes room temperature. "General Protocol" refers to commonly accepted laboratory practices.
Table 2: Deprotection of Diphenylmethyl Ethers
| Deprotection Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm) | Methanol (B129727) | RT | 4 | >95 | General Protocol |
| Catalytic Transfer Hydrogenation | PdCl₂, HCOOH | Ethanol | 85 | 16 | 85 | [2][3] |
| Acid-Catalyzed Cleavage | 20% TFA in DCM | DCM | RT | 1 | >90 | General Protocol |
| Acid-Catalyzed Cleavage | 80% Acetic Acid | - | 80 | 4 | Degradation | [2] |
| Metal-Catalyzed | CuBr₂ | Ethanol | 85 | 16 | 43 | [3] |
Note: "RT" denotes room temperature. "General Protocol" refers to commonly accepted laboratory practices.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using this compound and Sodium Hydride
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
This compound (1.1 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diphenylmethyl ether.
Protocol 2: Deprotection of a Diphenylmethyl Ether by Catalytic Hydrogenolysis
Materials:
-
DPM-protected alcohol (1.0 equiv)
-
Palladium on carbon (10 wt. %, 5-10 mol %)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the DPM-protected alcohol in methanol in a round-bottom flask.
-
Carefully add the palladium on carbon catalyst to the solution.
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
If necessary, purify the product further by flash column chromatography.
Protocol 3: Acid-Catalyzed Deprotection of a Diphenylmethyl Ether using Trifluoroacetic Acid (TFA)
Materials:
-
DPM-protected alcohol (1.0 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DPM-protected alcohol in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the desired concentration (e.g., 20% v/v).[4]
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Orthogonality and Compatibility
The DPM group exhibits good orthogonality with several other common protecting groups, allowing for selective deprotection in complex molecules.
-
Stability towards Bases: DPM ethers are stable to strong bases, allowing for the removal of base-labile groups like esters (e.g., acetate, benzoate) and Fmoc in the presence of a DPM ether.
-
Compatibility with Silyl (B83357) Ethers: DPM ethers are stable to the fluoride-based reagents (e.g., TBAF) used to cleave silyl ethers such as TBDMS and TIPS.[5] This allows for the selective deprotection of silyl ethers while the DPM group remains intact.
-
Orthogonality with Boc and Cbz Groups: The DPM group is generally stable to the acidic conditions used for Boc deprotection (e.g., TFA in DCM), although prolonged exposure to strong acids can lead to cleavage.[6] Conversely, the Cbz group is typically removed by hydrogenolysis, conditions under which a DPM ether would also be cleaved. However, the differential reactivity can sometimes be exploited.
Signaling Pathway of Orthogonal Deprotection
Caption: Orthogonality of DPM group with other protecting groups.
Conclusion
The diphenylmethyl group is a versatile and robust protecting group for hydroxyls, offering a balance of stability and selective lability. The choice of protection and deprotection method should be tailored to the specific substrate and the overall synthetic strategy. The protocols and data presented in these application notes provide a comprehensive guide for the effective utilization of the DPM protecting group in complex organic synthesis.
References
- 1. Formation of DPM Ethers Using O-Diphenylmethyl Trichloroacetimidate Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Deprotection of Benzhydryl Ethers Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzhydryl (Bzh) or diphenylmethyl (DPM) group is a valuable protecting group for hydroxyl functionalities in multi-step organic synthesis. Its stability under a range of reaction conditions, coupled with its facile removal under acidic conditions, makes it a strategic choice in the synthesis of complex molecules such as nucleosides, carbohydrates, and pharmaceuticals. The acid-catalyzed deprotection proceeds through a stable benzhydryl carbocation intermediate, allowing for mild cleavage conditions.
This document provides detailed application notes and protocols for the deprotection of benzhydryl ethers using various acidic reagents, including Brønsted and Lewis acids. Quantitative data from representative examples are summarized for comparative analysis.
Mechanism of Acid-Catalyzed Deprotection
The deprotection of benzhydryl ethers under acidic conditions proceeds via a unimolecular substitution (SN1) mechanism. The key steps are:
-
Protonation: The ether oxygen is protonated by the acid, forming a good leaving group (an alcohol).
-
Carbocation Formation: The protonated ether undergoes heterolytic cleavage to release the corresponding alcohol and a resonance-stabilized and sterically hindered benzhydryl carbocation.
-
Solvent Trapping: The carbocation is subsequently trapped by a nucleophile present in the reaction medium, which is often the solvent or the conjugate base of the acid used.
Caption: General mechanism of acid-catalyzed deprotection of benzhydryl ethers.
Data Presentation: Comparison of Acidic Deprotection Methods
The following table summarizes various acidic conditions reported for the deprotection of benzhydryl and analogous ethers. Direct comparison should be made with caution as substrate reactivity, solvent, and temperature play a significant role in reaction efficiency.
| Acid Catalyst | Substrate Example | Solvent(s) | Temperature | Time | Yield | Reference/Notes |
| Trifluoroacetic Acid (TFA) | Trityl ether (analogous to benzhydryl ether) | Anhydrous | 0-20 °C | Not specified | 80-90% | The O-trityl group can be removed by anhydrous TFA.[1] |
| Trifluoroacetic Acid (TFA) | Sulfonate ester (general procedure) | TFA | Room Temp. | 2-16 h | N/A | General procedure for TFA cleavage.[2] |
| Acetic Acid | Methyl benzhydryl ether | Glacial Acetic Acid | Warming | Not specified | N/A | Cleavage of a reactive ether.[3] |
| Hydrochloric Acid (HCl) | Tetrahydrofuran (cyclic ether) | Concentrated HCl | Reflux | Not specified | 56% | Demonstrates ether cleavage with HCl.[3] |
| Boron Trifluoride Etherate/NaI | General ethers | Acetonitrile | Room Temp. | Not specified | Excellent | A mild and efficient method for dealkylation of various ethers.[4] |
| Iron(III) Chloride (FeCl₃) | Benzyl and p-phenylbenzyl ethers of sugars | Dichloromethane (CH₂Cl₂) | Room Temp. | 15-30 min | >70% | Anhydrous FeCl₃ is effective for cleaving benzylic ethers.[5] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for the acidic deprotection of a benzhydryl ether.
Caption: General workflow for benzhydryl ether deprotection.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is adapted from procedures for the cleavage of acid-labile protecting groups like trityl ethers and is suitable for many benzhydryl-protected alcohols.[1]
Materials:
-
Benzhydryl-protected alcohol
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the benzhydryl-protected alcohol in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add TFA (typically 20-50% v/v) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Deprotection using Boron Trifluoride Etherate and Sodium Iodide
This protocol is a general and mild method for the cleavage of ethers and can be applied to the deprotection of benzhydryl ethers.[4]
Materials:
-
Benzhydryl-protected alcohol
-
Acetonitrile, anhydrous
-
Sodium iodide (NaI)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a constant pressure addition funnel
-
Magnetic stirrer and stir bar
Procedure:
-
To a stirred solution of the benzhydryl ether (1 equivalent) and sodium iodide (2 equivalents) in dry acetonitrile, add boron trifluoride etherate (2 equivalents) dropwise via a constant pressure addition funnel at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with aqueous sodium thiosulfate solution followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The resulting crude product can be purified by trituration with ether or by flash column chromatography.
Protocol 3: Deprotection using Iron(III) Chloride
This protocol is based on the cleavage of benzylic ethers using anhydrous ferric chloride.[5]
Materials:
-
Benzhydryl-protected alcohol
-
Dichloromethane (DCM), anhydrous
-
Iron(III) chloride (FeCl₃), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the benzhydryl-protected alcohol in anhydrous DCM in a round-bottom flask.
-
Add a catalytic to stoichiometric amount of anhydrous FeCl₃ to the solution at room temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 15 minutes to several hours depending on the substrate.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Concluding Remarks
The deprotection of benzhydryl ethers under acidic conditions is a reliable and widely used transformation in organic synthesis. The choice of the acidic reagent and reaction conditions should be tailored to the specific substrate, considering the presence of other acid-sensitive functional groups. The protocols provided herein offer a starting point for the development of robust and efficient deprotection strategies. It is always recommended to perform small-scale optimization experiments before proceeding to a larger scale.
References
- 1. researchgate.net [researchgate.net]
- 2. A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalytic Hydrogenolysis of Benzhydryl Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzhydryl (Bzh) group, also known as diphenylmethyl, is a valuable protecting group for amines in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its steric bulk provides stability under a range of reaction conditions. However, its efficient and clean removal is crucial in the final stages of a synthetic route. Catalytic hydrogenolysis is a premier method for the cleavage of the N-benzhydryl bond, valued for its mild conditions and the generation of benign byproducts.
This document provides detailed application notes and experimental protocols for the catalytic hydrogenolysis of benzhydryl-protected amines. It covers the use of common palladium-based catalysts with both hydrogen gas and a hydrogen transfer reagent, ammonium (B1175870) formate (B1220265).
Reaction Mechanism and Key Parameters
Catalytic hydrogenolysis involves the cleavage of a chemical bond by reaction with hydrogen in the presence of a metal catalyst. In the case of N-benzhydryl amines, the C-N bond is cleaved to yield the deprotected amine and diphenylmethane.
The general transformation is as follows:
R-NH-CH(Ph)₂ + H₂ --(Catalyst)--> R-NH₂ + CH₂(Ph)₂
Several factors influence the efficiency and selectivity of this reaction:
-
Catalyst: Palladium on carbon (Pd/C) is the most common catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more effective for N-debenzylation, as the amine product can sometimes poison the Pd/C catalyst.[1][2] A mixed catalyst system of Pd/C and niobic acid on carbon (Nb₂O₅/C) has also been shown to facilitate the deprotection.[3]
-
Catalyst Loading: Typically, 5-20 mol% of the catalyst relative to the substrate is used. For challenging substrates, a higher loading may be necessary.
-
Hydrogen Source: Hydrogen gas (H₂) is the most common source, often used at atmospheric pressure (balloon) or slightly higher pressures in a Parr shaker.[4] Ammonium formate (HCOONH₄) is a convenient alternative for transfer hydrogenolysis, avoiding the need for handling gaseous hydrogen.[5]
-
Solvent: Protic solvents like methanol (B129727) (MeOH) and ethanol (B145695) (EtOH) are most commonly employed. Other solvents such as ethyl acetate (B1210297) (EtOAc), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM) can also be used.[4]
-
Temperature: Most hydrogenolysis reactions are conducted at room temperature. Gentle heating may be required for less reactive substrates.
-
Pressure: While atmospheric pressure is often sufficient, especially for lab-scale reactions, pressures of 1-3 bar (up to 40 psi) can accelerate the reaction.[4]
Data Presentation
The following tables summarize quantitative data from the literature for the catalytic hydrogenolysis of N-benzyl and related amines, which serve as excellent models for the cleavage of N-benzhydryl amines.
Table 1: Comparison of Catalysts and Conditions for N-Debenzylation
| Substrate (N-Benzyl Derivative) | Catalyst (mol%) | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Benzylaniline | 10% Pd/C (1 mol%) + 10% Nb₂O₅/C (1 mol%) | H₂ (balloon) | MeOH | RT | 1 | 98 |
| N,N-Dibenzylaniline | 10% Pd/C (1 mol%) + 10% Nb₂O₅/C (1 mol%) | H₂ (balloon) | MeOH | RT | 1 | 99 |
| N-Benzyl-3-phenylpropan-1-amine | 10% Pd/C (1 mol%) + 10% Nb₂O₅/C (1 mol%) | H₂ (balloon) | MeOH | RT | 1 | >99 |
| N-Benzylpiperidine | 10% Pd/C (1 mol%) + 10% Nb₂O₅/C (1 mol%) | H₂ (balloon) | MeOH | RT | 1 | >99 |
| N-Benzyl-protected Tetrahydroquinoline | 20% Pd(OH)₂/C | H₂ (2 atm) | MeOH/EtOAc (4:1) | RT | 12-24 | 70-95 |
Data adapted from references[3][6].
Table 2: Catalytic Transfer Hydrogenolysis of N-Benzyl Amines with Ammonium Formate
| N-Benzyl Derivative | Catalyst | Solvent | Temp. | Time (min) | Yield (%) |
| N-Benzyl-2-phenylethylamine | 10% Pd/C | MeOH | Reflux | 10 | 90 |
| N-Benzylaniline | 10% Pd/C | MeOH | Reflux | <10 | 76 |
| N-Benzyl-3-aminopropanol | 10% Pd/C | MeOH | Reflux | 10 | 95 |
| N-Benzyl-2-aminoethanol | 10% Pd/C | MeOH | Reflux | 10 | 86 |
| N-Benzylpiperazine | 10% Pd/C | MeOH | Reflux | 10 | 92 |
Data adapted from reference[5].
Experimental Protocols
Safety Precautions:
-
Palladium on carbon is pyrophoric, especially after use when it is dry and saturated with hydrogen. Never allow the used catalyst to dry in the air. The filter cake should be kept wet and disposed of properly.
-
Hydrogen gas is flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
If using a high-pressure hydrogenation vessel, ensure it is properly maintained and do not exceed the recommended pressure limit. Use a blast shield.
Protocol 1: Hydrogenolysis using Hydrogen Gas
Materials:
-
N-Benzhydryl-protected amine (1.0 mmol)
-
10% Palladium on Carbon (10 mol%) or 20% Palladium Hydroxide on Carbon (Pearlman's Catalyst)
-
Methanol (or other suitable solvent), 10 mL
-
Hydrogen (H₂) gas balloon
-
Round-bottom flask with a magnetic stir bar
-
Septum and needles
-
Celite® or syringe filter
Procedure:
-
Dissolve the N-benzhydryl-protected amine (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask with a septum.
-
Evacuate the flask by applying a vacuum and then backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (maintained by the balloon) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the catalyst.
-
Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.
-
If necessary, purify the product by column chromatography.
Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate
Materials:
-
N-Benzhydryl-protected amine (3.0 mmol)
-
10% Palladium on Carbon (equal weight to the substrate)
-
Anhydrous Ammonium Formate (15 mmol)
-
Dry Methanol (20 mL)
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Nitrogen or Argon atmosphere
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the N-benzhydryl-protected amine (3.0 mmol) and 10% Pd/C (equal weight to the substrate).
-
Add dry methanol (20 mL) to the flask.
-
Under a nitrogen or argon atmosphere, add anhydrous ammonium formate (15 mmol) in one portion.
-
Stir the reaction mixture at reflux temperature.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the catalyst through a Celite® pad and wash the pad with chloroform (B151607) or methanol.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the deprotected amine.
-
If necessary, purify the product by standard techniques such as column chromatography.
Visualizations
Caption: A general experimental workflow for the catalytic hydrogenolysis of benzhydryl amines.
Caption: Simplified mechanism of catalytic hydrogenolysis on a palladium surface.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. The fine structure of Pearlman's catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
- 5. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 6. researchgate.net [researchgate.net]
Application Notes: Orthogonal Protection Strategy with Benzhydryl and Boc Groups
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Principle of Orthogonality
In the multistep synthesis of complex molecules, particularly in peptide and pharmaceutical chemistry, the use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions.[1][2][3] An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of another by using different, non-interfering chemical conditions.[4][5] This enables the sequential modification of a multifunctional compound with high precision and is a cornerstone of modern synthetic chemistry.[3][4]
The tert-butyloxycarbonyl (Boc) group and the benzhydryl (Bzh, also known as diphenylmethyl or Dpm) group form a "quasi-orthogonal" pair.[6] Both are labile to acidic conditions, but their cleavage requires different acid strengths. This differential lability allows for the selective removal of the Boc group using mild acid, while the more robust Bzh group remains intact. The Bzh group can then be removed later using stronger acidic conditions.[7]
Chemical Properties and Selectivity
2.1 The tert-Butyloxycarbonyl (Boc) Group
The Boc group is one of the most common protecting groups for amines due to its reliable installation, stability under a wide range of non-acidic conditions, and ease of removal.[2][8]
-
Protection: Introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions.[2][7][8]
-
Stability: Stable to bases, nucleophiles, and catalytic hydrogenation.[2][9][10] This makes it orthogonal to base-labile groups like Fmoc and hydrogenolysis-labile groups like Cbz.[2][4]
-
Deprotection (Cleavage): Readily cleaved under mild to strong acidic conditions.[8][11] The mechanism involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and an unstable carbamic acid, which decarboxylates to release the free amine.[8][12]
2.2 The Benzhydryl (Bzh) Group
The benzhydryl group provides more robust protection for amines, alcohols, and other functional groups compared to the Boc group.
-
Protection: Can be introduced by reacting a substrate with a benzhydryl halide or under palladium-catalyzed conditions for nucleosides.[13]
-
Stability: The Bzh group is stable to conditions that typically cleave Boc groups, such as moderate concentrations of trifluoroacetic acid (TFA).[14] It is also stable to basic conditions and palladium-catalyzed hydrogenation at normal pressure.[14]
-
Deprotection (Cleavage): Removal of the Bzh group requires stronger acidic conditions, such as concentrated TFA, a mixture of TFA and triflic acid, or HBr in acetic acid.[14] In some specific cases, it can also be removed via oxidative or radical pathways.[15]
The following diagram illustrates the principle of differential acid lability that governs the orthogonal relationship between Boc and Bzh groups.
Caption: Orthogonal deprotection workflow based on acid lability.
Data Presentation: Reagents and Conditions
The following tables summarize common conditions for the protection and deprotection of amines with Boc and Bzh groups.
Table 1: Boc Group Protection & Deprotection Conditions
| Transformation | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Protection | Boc₂O, Triethylamine (B128534) (TEA) | Dichloromethane (B109758) (DCM) | 25 | 2-4 | >95% | [2][8] |
| Protection | Boc₂O, NaOH (1M) | Dioxane/Water | 25 | 12-16 | >90% | [7] |
| Deprotection | Trifluoroacetic Acid (TFA) (25-50%) | Dichloromethane (DCM) | 25 | 0.5-2 | Quantitative | [8][11] |
| Deprotection | 4M HCl in Dioxane | Dioxane | 25 | 1-4 | >90% | [10] |
| Deprotection | Oxalyl Chloride, Methanol | Methanol | 25 | 1-4 | up to 90% |[16][17] |
Table 2: Benzhydryl (Bzh) Group Protection & Deprotection Conditions
| Transformation | Reagents | Substrate Type | Temp (°C) | Time | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Protection | Diphenylmethanol, PdCl₂ | Nucleoside | 80 | 24 h | 70-90% | [13] |
| Deprotection | 10% Triflic Acid in TFA | Uracil | 0 | - | Quantitative | [14] |
| Deprotection | 30% HBr in Acetic Acid | Peptide Resin | 25 | 60-90 min | Good |
| Deprotection | NBS, Bromine (cat.), light | β-Lactam | 20 | 3 h | Quantitative |[15] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of an Amine
-
Dissolution: Dissolve the amine substrate (1.0 equiv) in dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes at room temperature.[2]
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in DCM dropwise to the stirred mixture.[2]
-
Reaction: Stir the reaction mixture at room temperature. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the N-Boc protected product by column chromatography if necessary.
Protocol 2: Selective Deprotection of the Boc Group
-
Dissolution: Dissolve the Boc- and Bzh-protected substrate in DCM (approx. 0.1 M).
-
Scavenger Addition (Optional): If the substrate contains sensitive residues (e.g., Trp, Met), add a scavenger such as anisole (B1667542) or triisopropylsilane (B1312306) (TIS) (5% v/v).[11]
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution.[11]
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.
-
Isolation: Co-evaporate with toluene (B28343) to remove residual TFA. The resulting amine TFA salt can be used directly or neutralized by washing with a saturated aqueous NaHCO₃ solution during an extractive workup.
Protocol 3: Deprotection of the Benzhydryl (Bzh) Group
-
CAUTION: Strong acids like neat TFA and triflic acid are highly corrosive. Handle with extreme care in a fume hood using appropriate personal protective equipment.
-
Dissolution: Place the Bzh-protected substrate in a round-bottom flask.
-
Acid Addition: Add neat (95-100%) trifluoroacetic acid at 0 °C (ice bath). For particularly stable Bzh groups, 5-10% triflic acid can be added to the TFA.[14]
-
Reaction: Stir the reaction at 0 °C to room temperature until deprotection is complete as monitored by TLC or LC-MS.
-
Workup: Carefully concentrate the reaction mixture in vacuo.
-
Isolation: Precipitate the deprotected amine salt by adding cold diethyl ether. Isolate the product by filtration, wash with cold ether, and dry under vacuum.
Visualization of Synthetic Strategy
The following workflow demonstrates the application of the orthogonal Boc/Bzh strategy in the synthesis of a modified dipeptide, where selective deprotection allows for site-specific modification.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. media.neliti.com [media.neliti.com]
- 6. biosynth.com [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. uknowledge.uky.edu [uknowledge.uky.edu]
Application Notes and Protocols for Williamson Ether Synthesis Using Chlorodiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Williamson ether synthesis utilizing chlorodiphenylmethane as the electrophile for the preparation of benzhydryl ethers. This methodology is of significant interest in medicinal chemistry and drug development due to the prevalence of the benzhydryl ether moiety in a variety of pharmacologically active compounds.
Introduction
The Williamson ether synthesis is a robust and versatile method for the formation of ethers via an SN2 reaction between an alkoxide and an organohalide.[1] The use of this compound (also known as benzhydryl chloride) as the alkylating agent allows for the introduction of the bulky and lipophilic diphenylmethyl (benzhydryl) group. This group is a key structural motif in numerous pharmaceutical agents, including antihistamines like diphenhydramine (B27).[2][3]
The reaction proceeds by deprotonating an alcohol with a suitable base to form a nucleophilic alkoxide, which then attacks the electrophilic carbon of this compound, displacing the chloride leaving group to form the desired benzhydryl ether.
Reaction Mechanism and Signaling Pathway
The Williamson ether synthesis with this compound follows a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:
-
Deprotonation of the Alcohol: A base is used to deprotonate the alcohol (R-OH), forming a highly reactive alkoxide (R-O⁻).
-
Nucleophilic Attack: The alkoxide, acting as a nucleophile, attacks the carbon atom bonded to the chlorine in this compound.
-
Displacement of the Leaving Group: The chloride ion is displaced, and a new carbon-oxygen bond is formed, resulting in the benzhydryl ether.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of N-benzhydryl Imines in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of N-benzhydryl imines and their application as versatile intermediates in asymmetric synthesis for the production of enantioenriched chiral amines. The bulky benzhydryl group serves as an effective stereocontrol element, enabling high levels of asymmetric induction in various nucleophilic additions to the imine C=N bond.
Synthesis of N-Benzhydryl Imines
N-Benzhydryl imines are typically synthesized via a condensation reaction between a primary amine, benzhydrylamine, and a carbonyl compound (aldehyde or ketone). Several methods can be employed, including conventional heating with azeotropic removal of water and environmentally benign solvent-free approaches.
General Protocol for Solvent-Free Synthesis of N-Benzhydryl Imines
This protocol is adapted from general solvent-free imine synthesis methodologies and is suitable for a wide range of aldehydes and ketones.[1]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Benzhydrylamine (1.0 mmol)
-
Mortar and pestle or a small reaction vial with a magnetic stir bar
-
Optional: A few drops of a wetting reagent (e.g., β-ethoxyethanol)[2]
Procedure:
-
Combine the aldehyde or ketone and benzhydrylamine in a 1:1 molar ratio in a mortar or reaction vial.
-
If using a mortar, grind the solids together at room temperature for 5-15 minutes. The progress of the reaction can often be observed by a change in the physical state of the mixture (e.g., formation of a paste or solid).
-
If using a reaction vial, add a magnetic stir bar and stir the mixture vigorously at room temperature. Optional: add 1-2 drops of a wetting reagent to facilitate the reaction.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
The resulting N-benzhydryl imine is often obtained in high purity and can be used in the next step without further purification. If necessary, the product can be purified by recrystallization or column chromatography.
Asymmetric Synthesis Applications
The N-benzhydryl group has proven to be particularly effective in directing the stereochemical outcome of nucleophilic additions to the imine carbon. The most well-documented application is the asymmetric Strecker reaction for the synthesis of α-amino nitriles, which are valuable precursors to α-amino acids.
Asymmetric Strecker Reaction of N-Benzhydryl Imines
A highly enantioselective Strecker reaction of N-benzhydryl imines can be achieved using a chiral bicyclic guanidine (B92328) catalyst.[3][4] This method provides access to a variety of enantioenriched α-amino nitriles.
Key Features:
-
The N-benzhydryl substituent is crucial for achieving high enantioselectivity.[4]
-
The reaction is general for imines derived from both aromatic and aliphatic aldehydes.[3]
-
The catalyst can be recovered and reused.[3]
Quantitative Data Summary:
| Entry | Aldehyde Derived Imine | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 96 | 86 (R) |
| 2 | p-Tolualdehyde | 95 | 88 (R) |
| 3 | p-Methoxybenzaldehyde | 94 | 85 (R) |
| 4 | p-Chlorobenzaldehyde | 97 | 87 (R) |
| 5 | p-Bromobenzaldehyde | 98 | 88 (R) |
| 6 | 1-Naphthaldehyde | 92 | 91 (R) |
| 7 | 2-Naphthaldehyde | 93 | 90 (R) |
| 8 | Pivalaldehyde | ~95 | 84 (S) |
| 9 | Cyclohexanecarboxaldehyde | ~95 | 76 (S) |
| 10 | n-Heptanal | ~95 | 63 (S) |
| Data obtained from Corey, E. J., & Grogan, M. J. (1999). Organic Letters, 1(1), 157-160.[3][4] |
Experimental Protocol:
Materials:
-
N-Benzhydryl imine (0.5 mmol)
-
Chiral bicyclic guanidine catalyst (10 mol%, 0.05 mmol)
-
Hydrogen cyanide (HCN) source (e.g., generated in situ from TMSCN and an alcohol, or used as a solution)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-benzhydryl imine and the chiral bicyclic guanidine catalyst in anhydrous toluene.
-
Cool the reaction mixture to the specified temperature (e.g., -40 °C).
-
Slowly add the source of HCN to the cooled solution.
-
Stir the reaction mixture at the same temperature for the specified time (e.g., 20-22 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude α-amino nitrile can be purified by flash column chromatography.
-
The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[4]
Other Potential Asymmetric Additions (Analogous Systems)
While the asymmetric Strecker reaction is well-established for N-benzhydryl imines, their application in other asymmetric additions is less documented, likely due to the steric hindrance of the benzhydryl group. However, insights from reactions with other bulky N-substituted imines, such as N-sulfinyl imines, can provide a starting point for methodology development.
Asymmetric Reformatsky-Type Reaction (Analogous System):
The asymmetric aza-Reformatsky reaction of chiral N-tert-butylsulfinyl imines with α-halo esters in the presence of zinc metal is a powerful method for the synthesis of β-amino esters.[5][6] A similar strategy could potentially be explored with N-benzhydryl imines, using a chiral ligand to control the stereochemistry.
General considerations for adapting this reaction:
-
A chiral ligand (e.g., a chiral amino alcohol or a bisoxazoline ligand) would be necessary to induce asymmetry.
-
Reaction conditions would need to be optimized to overcome the steric bulk of the N-benzhydryl group.
Deprotection of the N-Benzhydryl Group
The final step in the synthesis of the target chiral amine is the removal of the N-benzhydryl protecting group. This can be achieved through various methods, including acid hydrolysis, oxidative cleavage, and catalytic transfer hydrogenation. The choice of method will depend on the functional groups present in the molecule.
Acid Hydrolysis
This is a straightforward method for the deprotection of the N-benzhydryl group, particularly from the α-amino nitrile products of the Strecker reaction.
Protocol:
-
Dissolve the N-benzhydryl protected amine in a strong acid (e.g., 6 N HCl).[3]
-
Heat the mixture at reflux until the deprotection is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution).
-
Extract the free amine with an organic solvent.
-
Dry the organic layer and concentrate to obtain the desired amine.
Oxidative Cleavage with Ceric Ammonium (B1175870) Nitrate (B79036) (CAN)
This method is particularly useful for the deprotection of N-benzhydryl groups from β-lactams and may be applicable to other N-benzhydryl amines.[7][8]
Protocol:
-
Dissolve the N-benzhydryl protected amine in a mixture of acetonitrile (B52724) and water.
-
Cool the solution to 0 °C.
-
Add ceric ammonium nitrate (CAN) portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for the required time (monitor by TLC).
-
Quench the reaction and work up to isolate the deprotected amine.
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation offers a mild and efficient method for the removal of N-benzyl and related protecting groups, and it can be a viable option for N-benzhydryl deprotection, especially when acidic or strongly oxidative conditions are not tolerated.[9]
Protocol: Materials:
-
N-Benzhydryl protected amine (1.0 mmol)
-
Palladium on carbon (10% Pd/C, 10-20 mol%)
-
Hydrogen donor (e.g., ammonium formate, 3-5 equivalents)[9]
Procedure:
-
Dissolve the N-benzhydryl protected amine in methanol or ethanol in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Add the hydrogen donor (e.g., ammonium formate) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.
-
Purify the product as needed by column chromatography or recrystallization.
Visualizations
Workflow for Asymmetric Synthesis using N-Benzhydryl Imines
Caption: Experimental workflow for the asymmetric synthesis of chiral amines.
Logical Relationship in Stereochemical Induction
Caption: Factors influencing the stereochemical outcome of the reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 3. Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Solid-Phase Peptide Synthesis Using Benzhydrylamine Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and development, enabling the efficient and stepwise construction of peptide chains on an insoluble polymer support. Benzhydrylamine resins, including benzhydrylamine (BHA) and 4-methylbenzhydrylamine (B1223480) (MBHA) resins, are a critical class of solid supports specifically designed for the synthesis of C-terminal peptide amides. The amide functionality is crucial for the biological activity of many endogenous peptides and peptide-based therapeutics.
These application notes provide detailed protocols and quantitative data for the two primary SPPS strategies utilizing benzhydrylamine resins: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) methodologies. Adherence to these protocols is critical for maximizing peptide yield and purity.
Data Presentation
Table 1: Typical Properties of Benzhydrylamine Resins
| Property | Typical Value | Notes |
| Resin Type | Benzhydrylamine (BHA), 4-Methylbenzhydrylamine (MBHA) | MBHA resin offers greater acid stability compared to BHA resin. |
| Typical Loading Capacity | 0.5 - 1.3 mmol/g | The optimal loading for a specific sequence is best determined through test syntheses.[1] |
| Mesh Size | 100-200 mesh or 200-400 mesh | The choice of mesh size can influence solvent diffusion and reaction kinetics. |
| Polymer Matrix | Polystyrene cross-linked with divinylbenzene | Provides mechanical stability and appropriate swelling properties in common SPPS solvents. |
Table 2: Comparison of Common Coupling Reagents in SPPS
| Coupling Reagent | Relative Reactivity | Coupling Efficiency | Racemization Suppression | Key Characteristics |
| HBTU | Good | High | Good | A widely used, cost-effective standard reagent. |
| HATU | Very High | Very High | Excellent | Generally considered the most reactive and efficient, particularly for difficult couplings and sterically hindered amino acids.[2][3] |
| TBTU | Good | High | Good | Similar in performance to HBTU.[4] |
| HCTU | High | High | Very Good | The electron-withdrawing chlorine atom enhances reactivity.[2] |
Table 3: Common Cleavage Cocktails for Benzhydrylamine Resins
| Cleavage Cocktail | Composition (v/v) | Application Notes |
| Standard TFA Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIS | A general-purpose cocktail for many peptide sequences.[5][6] |
| Reagent K | 82.5% TFA, 5% H₂O, 5% Phenol (B47542), 5% Thioanisole, 2.5% EDT | Effective for peptides with sensitive residues like Cys, Met, and Trp.[5][7] |
| Low/High HF Cleavage | Varies | A two-step procedure often used in Boc-SPPS for complex peptides.[8] |
| TFMSA Cleavage | Varies | An alternative to HF, often used with scavengers.[8] |
Experimental Protocols
Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (Boc-SPPS)
This protocol outlines the manual synthesis of a peptide amide on a benzhydrylamine resin using the Boc/Bzl protection strategy.
1. Resin Preparation and Swelling:
-
Place the desired amount of benzhydrylamine resin (typically with a substitution of 0.5-1.0 mmol/g) in a reaction vessel.[1]
-
Wash the resin with dichloromethane (B109758) (DCM) (3 x 10 mL/g of resin).
-
Swell the resin in DCM (10-15 mL/g of resin) for 1-2 hours with gentle agitation.[9]
-
Drain the DCM.
2. First Amino Acid Coupling:
-
In a separate vessel, dissolve the first Boc-protected amino acid (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using the ninhydrin (B49086) test (see Protocol 3). A negative result (colorless) indicates complete coupling.
-
Wash the resin with DMF (3x), DCM (3x), and isopropanol (B130326) (IPA) (2x).[10]
3. Synthesis Cycle (Repeated for each subsequent amino acid):
a. Boc Deprotection:
- Swell the peptide-resin in DCM.
- Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin (10 mL/g of resin).[10]
- Agitate for 2 minutes, then drain.
- Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[11]
- Drain the solution and wash the resin thoroughly with DCM (3x).[11]
b. Neutralization:
- Add a solution of 10% DIPEA in DCM to the resin.
- Agitate for 5-10 minutes.
- Drain and repeat the neutralization step.
- Wash the resin with DCM (5x) to remove excess base.[12]
c. Amino Acid Coupling:
- Repeat step 2 with the next Boc-protected amino acid.
4. Final Cleavage and Deprotection:
-
After the final synthesis cycle and Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. For peptides without sensitive residues, a mixture of anhydrous hydrogen fluoride (B91410) (HF) with anisole (B1667542) as a scavenger is common. For more complex peptides, a "low-high" HF or trifluoromethanesulfonic acid (TFMSA) procedure may be necessary.[8][9]
-
Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add the appropriate scavengers (e.g., anisole, p-cresol).
-
Cool the reaction vessel to 0°C.
-
Condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.[9]
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis (Fmoc-SPPS)
This protocol outlines the manual synthesis of a peptide amide on a benzhydrylamine resin using the Fmoc/tBu protection strategy.
1. Resin Preparation and Swelling:
-
Place the desired amount of benzhydrylamine resin in a reaction vessel.
-
Swell the resin in DMF (10-15 mL/g of resin) for at least 1 hour with gentle agitation.[13]
-
Drain the DMF.
2. Synthesis Cycle (Repeated for each amino acid):
a. Fmoc Deprotection:
- Add a solution of 20% piperidine (B6355638) in DMF to the swollen resin.[11]
- Agitate for 5 minutes, then drain.
- Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[6]
- Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).[14]
b. Amino Acid Coupling:
- In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent (e.g., HATU, 3 equivalents), and an activator (e.g., HOAt, 3 equivalents) in DMF.
- Add DIPEA (6 equivalents) to the solution to pre-activate.
- Add the activated amino acid solution to the deprotected resin.
- Agitate for 1-2 hours at room temperature.
- Monitor the coupling completion using the ninhydrin test (see Protocol 3).
- Wash the resin with DMF (3x) and DCM (3x).
3. Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the peptide-resin thoroughly with DMF, DCM, and finally methanol.
-
Dry the resin under vacuum for at least 2 hours.[11]
-
Prepare a cleavage cocktail. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[11]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL/g of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Quantitative Monitoring with the Ninhydrin (Kaiser) Test
The ninhydrin test is a colorimetric assay used to detect the presence of free primary amines on the resin, allowing for the monitoring of coupling and deprotection steps.[15]
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol (B145695).
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Qualitative Protocol:
-
Take a small sample of resin beads (a few milligrams) from the reaction vessel.
-
Wash the beads with DCM and dry them.
-
Add 2-3 drops of each of Solution A, B, and C to the beads.
-
Heat the sample at 100°C for 5 minutes.
-
Observe the color:
-
Intense blue: Incomplete coupling or successful deprotection.
-
Yellow/Colorless: Complete coupling.
-
Quantitative Protocol:
-
Accurately weigh 5-10 mg of the peptide-resin into a test tube.
-
Add 1.0 mL of 20% piperidine in DMF, stir for 20 minutes, and then centrifuge.[12]
-
Prepare a standard curve using a known concentration of a primary amine (e.g., leucine).
-
To both the sample supernatant and the standards, add the ninhydrin reagent solutions as in the qualitative test.
-
Heat all tubes at 100°C for 15-20 minutes.[15]
-
Cool the tubes to room temperature and add a diluent solvent (e.g., 50% ethanol in water).
-
Measure the absorbance at 570 nm.[9]
-
Determine the concentration of free amines on the resin by comparing the absorbance to the standard curve.
Mandatory Visualizations
Boc-SPPS Workflow
Caption: Workflow for Boc-based solid-phase peptide synthesis.
Fmoc-SPPS Workflow
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Ninhydrin Test Logical Relationship
Caption: Logical workflow for the qualitative ninhydrin test.
References
- 1. microbenotes.com [microbenotes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Alkylation with Chlorodiphenylmethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chlorodiphenylmethane in Friedel-Crafts alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed when using this compound as an alkylating agent in Friedel-Crafts reactions?
A1: The most common side reaction is polyalkylation , where the initial product, a substituted diphenylmethane (B89790), undergoes further alkylation. This is because the diphenylmethyl group is an activating group, making the product more reactive than the starting aromatic substrate.[1] This leads to the formation of di- and tri-substituted products. Due to the bulky nature of the diphenylmethyl carbocation, steric hindrance can influence the position of further substitution.
Q2: How can I minimize polyalkylation in my reaction?
A2: The most effective strategy to suppress polyalkylation is to use a large molar excess of the aromatic substrate relative to the this compound.[1] This statistically favors the reaction of the electrophile with the starting material rather than the more reactive mono-alkylated product. Ratios of 10:1 to 20:1 (aromatic substrate:this compound) are often recommended.[1]
Q3: Can the choice of Lewis acid catalyst affect the extent of side reactions?
A3: Absolutely. The strength and concentration of the Lewis acid are critical. Strong Lewis acids like AlCl₃ are highly effective but can also promote side reactions if not carefully controlled.[2] Using a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or a catalytic amount of a strong one can sometimes offer better control and selectivity for the mono-alkylated product.
Q4: My reaction is producing a dark, tarry material. What is the likely cause?
A4: The formation of dark, tarry materials often indicates decomposition or polymerization. This can be caused by:
-
High reaction temperatures: Exothermic reactions can get out of control. Maintain a controlled temperature, often starting at 0-5°C and slowly warming to room temperature or gentle reflux.
-
High concentration of a strong Lewis acid: This can lead to excessive charring.
-
Presence of moisture: Lewis acids like AlCl₃ are extremely sensitive to water, which deactivates the catalyst and can lead to side reactions. Ensure all glassware and reagents are anhydrous.
Q5: Are there alternative synthetic routes to avoid the challenges of Friedel-Crafts alkylation with this compound?
A5: Yes, a common alternative is to perform a Friedel-Crafts acylation followed by reduction . For instance, you can acylate the aromatic ring with benzoyl chloride to form a benzophenone (B1666685) derivative. The acyl group is deactivating, which prevents polyacylation. The resulting ketone can then be reduced to the desired diphenylmethane derivative using methods like the Clemmensen or Wolff-Kishner reduction.[1]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh, anhydrous Lewis acid catalyst. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Deactivated Aromatic Substrate | The presence of strongly electron-withdrawing groups on the aromatic ring can inhibit the reaction. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider gradually increasing the temperature. |
| Improper Quenching | Quench the reaction by slowly pouring the reaction mixture over crushed ice and concentrated hydrochloric acid to ensure complete decomposition of the catalyst complex. |
Issue 2: Formation of Multiple Products (Polyalkylation)
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Reactant Ratio | Increase the molar excess of the aromatic substrate to this compound (e.g., 10:1 or higher).[1] |
| High Catalyst Activity/Concentration | Use a milder Lewis acid (e.g., FeCl₃ instead of AlCl₃) or reduce the amount of the catalyst. |
| High Reaction Temperature | Perform the reaction at a lower temperature to decrease the rate of the second alkylation. |
Quantitative Data Summary
The following table provides a qualitative and semi-quantitative summary of the expected product distribution based on the molar ratio of the aromatic substrate to the alkylating agent in a typical Friedel-Crafts alkylation leading to diphenylmethane derivatives. Actual yields will vary based on specific reaction conditions.
| Aromatic Substrate : Alkylating Agent Molar Ratio | Expected Mono-alkylation Selectivity | Expected Polyalkylation Level |
| 1 : 1 | Low | High |
| 5 : 1 | Moderate | Moderate |
| 10 : 1 | Good | Low |
| 20 : 1 | Very Good | Very Low |
Table adapted from established principles for diphenylmethane synthesis.[1]
Experimental Protocols
Representative Protocol: Alkylation of Benzene (B151609) with this compound
This protocol is adapted from the synthesis of triphenylmethane (B1682552) and serves as a general guideline.[3]
Materials:
-
This compound
-
Anhydrous Benzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Sodium Bicarbonate Solution (5%)
-
Anhydrous Sodium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, add anhydrous benzene (in large excess, e.g., 10 equivalents) and anhydrous aluminum chloride (1.1 equivalents relative to this compound). Cool the mixture to 0-5°C in an ice bath.
-
Addition of Alkylating Agent: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous benzene and add it to the dropping funnel. Add the this compound solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture in an ice bath. Slowly and cautiously pour the mixture over a vigorously stirred mixture of crushed ice and concentrated HCl in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the excess benzene using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: Troubleshooting workflow for side reactions in Friedel-Crafts alkylation.
Caption: Reaction pathway illustrating the formation of mono- and poly-alkylated products.
References
Technical Support Center: Preventing Polyalkylation in the Benzhydrylation of Arenes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of polyalkylation during the benzhydrylation of arenes.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in the context of the benzhydrylation of arenes, and why does it occur?
A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylations, including benzhydrylation, where more than one benzhydryl group is attached to the aromatic ring. This occurs because the initial product, a mono-benzhydrylated arene, is often more reactive than the starting arene. The benzhydryl group is electron-donating, which activates the aromatic ring and makes it more susceptible to further electrophilic attack by the benzhydryl carbocation.[1][2][3]
Q2: What is the most effective general strategy to minimize polyalkylation during direct benzhydrylation?
A2: The most common and effective method is to use a large excess of the aromatic substrate relative to the benzhydrylating agent (e.g., benzhydryl chloride or benzhydrol).[1][2][3] This increases the statistical probability that the electrophile will react with an unreacted arene molecule rather than the more reactive mono-benzhydrylated product. A molar ratio of 15:1 of arene to alkylating agent has been shown to be effective in similar benzylation reactions.
Q3: How do reaction conditions like temperature and catalyst choice affect polyalkylation?
A3: Lowering the reaction temperature can help to reduce the rate of the second and subsequent alkylation reactions, thus favoring the mono-substituted product. Using a milder or less active Lewis acid catalyst can also decrease the overall reaction rate and improve selectivity for mono-benzhydrylation. Strong Lewis acids like AlCl₃ are highly active and can promote polyalkylation, while alternatives like FeCl₃, ZnCl₂, or solid acid catalysts may offer better control.
Q4: Are there alternative synthetic routes to completely avoid polyalkylation when synthesizing benzhydrylated arenes?
A4: Yes, the most robust method to completely avoid polyalkylation is a two-step sequence involving Friedel-Crafts acylation followed by reduction. First, the arene is acylated with benzoyl chloride, which introduces a deactivating benzoyl group onto the ring, preventing further substitution. The resulting benzophenone (B1666685) is then reduced to the desired diphenylmethane (B89790) (benzhydrylated arene) using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.
Q5: My reaction is still producing significant amounts of polyalkylated products despite using an excess of the arene. What else can I troubleshoot?
A5: If polyalkylation persists, consider the following:
-
Slow Addition: Ensure the benzhydrylating agent is added slowly to the reaction mixture containing the arene and catalyst. This helps to maintain a low concentration of the electrophile, further favoring reaction with the excess arene.
-
Solvent Choice: The choice of solvent can influence catalyst activity and reaction selectivity. Experiment with different anhydrous solvents.
-
Catalyst Activity: Ensure your Lewis acid catalyst is anhydrous and has not been deactivated by moisture.
-
Alternative Alkylating Agent: If using benzhydryl chloride, consider using benzhydrol with a suitable acid catalyst, as this may offer different reactivity and selectivity profiles.
Data Presentation: Impact of Reaction Parameters on Selectivity
Table 1: Effect of Catalyst on Product Selectivity in the Benzylation of Benzene (B151609)
Reaction Conditions: Benzene-to-benzyl chloride molar ratio of 15:1, Temperature: 353 K.
| Catalyst | Benzyl (B1604629) Chloride Conversion | Selectivity to Monobenzylated Product (Diphenylmethane) | Selectivity to Polybenzylated Products |
| FeCl₃ | 100% (after 15 min) | 62% | 28% |
| Basolite F300 (Fe-MOF) | 100% (after 15 min) | 70% | 25% |
| CuCl₂ | Very low | 3% (after 4 h) | Not reported |
| Basolite C300 (Cu-MOF) | 73% (after 2 h) | 16.5% | < 3.2% |
Data is illustrative and sourced from a study on benzylation, not benzhydrylation.
Experimental Protocols
Protocol 1: Direct Benzhydrylation of Benzene (Illustrative)
This protocol outlines a general procedure for the direct benzhydrylation of benzene, emphasizing conditions to minimize polyalkylation.
Materials:
-
Anhydrous Benzene (large excess)
-
Benzhydryl chloride
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM) as a co-solvent (optional)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Charge the flask with anhydrous benzene (15 molar equivalents) and anhydrous FeCl₃ (0.1 molar equivalents).
-
Dissolve benzhydryl chloride (1 molar equivalent) in a minimal amount of anhydrous benzene or DCM and add it to the dropping funnel.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Add the benzhydryl chloride solution dropwise to the stirred reaction mixture over 1-2 hours, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent and excess benzene under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the mono-benzhydrylated product.
Protocol 2: Synthesis of Diphenylmethane via Friedel-Crafts Acylation and Clemmensen Reduction
This two-step protocol is a highly reliable method for producing mono-benzhydrylated arenes without polyalkylation byproducts.
Step A: Friedel-Crafts Acylation of Benzene
Materials:
-
Anhydrous Aluminum chloride (AlCl₃)
-
Benzoyl chloride
-
Anhydrous Benzene
-
Hydrochloric acid (concentrated and dilute)
-
Crushed ice
Procedure:
-
In a flame-dried apparatus as described above, suspend AlCl₃ (1.1 equivalents) in anhydrous benzene (5 equivalents).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add benzoyl chloride (1 equivalent) dropwise from the dropping funnel.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until HCl evolution ceases.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with dilute HCl, water, sodium bicarbonate solution, and brine.
-
Dry the organic layer and remove the excess benzene by distillation to obtain crude benzophenone.
Step B: Clemmensen Reduction of Benzophenone
Materials:
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric acid (HCl)
-
Toluene (solvent)
-
Benzophenone (from Step A)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add zinc amalgam, concentrated HCl, toluene, and the crude benzophenone.
-
Heat the mixture to reflux with vigorous stirring for 6-8 hours. Add more concentrated HCl periodically to maintain a strongly acidic environment.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer, wash it with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield diphenylmethane.
Visualizations
References
Technical Support Center: Optimization of Reaction Conditions for Benzhydryl Protection
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the benzhydryl (Bzh) protection of alcohols. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and streamline their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is the benzhydryl (diphenylmethyl, DPM) group and why is it used for alcohol protection?
The benzhydryl group is a bulky protecting group used for alcohols, thiols, and amines.[1] Its primary advantages include stability under a range of conditions and the relative ease of its removal through hydrogenolysis or under acidic conditions.[1] The steric bulk of the benzhydryl group can be advantageous in enantioselective syntheses or for preventing reactions at nearby functional groups.[1]
Q2: What are the common reagents and catalysts for introducing a benzhydryl protecting group?
Benzhydryl ethers are typically formed from the corresponding alcohol and a benzhydryl source. Common methods include:
-
Reaction with Diphenylmethanol (B121723): This can be catalyzed by Lewis acids or Brønsted acids. For example, p-toluenesulfonyl chloride (p-TsCl) can be used to generate HCl in situ, which then catalyzes the etherification.[2][3]
-
Reaction with Benzhydryl Halides: Nucleophilic substitution of benzhydryl chloride or bromide by an alkoxide (generated by deprotonating the alcohol with a base like sodium hydride) is a common approach.
-
Catalytic Methods: Transition metal catalysts, such as Palladium(II) chloride (PdCl₂), can facilitate the protection of alcohols with diphenylmethanol under mild conditions.[4]
Q3: How is the benzhydryl group typically removed (deprotected)?
Deprotection of benzhydryl ethers is most commonly achieved under reductive or acidic conditions:
-
Catalytic Hydrogenation: This is a mild and clean method, often employing a palladium catalyst (e.g., Pd/C) with a hydrogen source. This method is not suitable for substrates containing other reducible functional groups like alkenes or alkynes.[5][6][7]
-
Acidolysis: Strong acids can cleave the benzhydryl ether.[5] A combination of triflic acid and trifluoroacetic acid (TFA) has been shown to be effective.[8][9][10]
-
Lewis Acids: Some Lewis acids can also be used for deprotection.
Q4: Is the benzhydryl group orthogonal to other common alcohol protecting groups?
Yes, the benzhydryl group's stability and deprotection conditions allow for orthogonality with several other common protecting groups. For instance, it is stable under the basic conditions used to remove acyl groups (like acetyl or benzoyl) and under the fluoride-mediated cleavage conditions for silyl (B83357) ethers (like TBDMS or TIPS). Conversely, silyl ethers are generally stable to the hydrogenolysis conditions used to remove benzhydryl ethers. This orthogonality is crucial in multi-step syntheses.
Troubleshooting Guide
This section addresses specific issues you may encounter during the benzhydryl protection of alcohols.
Problem: Low Reaction Yield
Q: My benzhydryl protection reaction is giving a low yield. What are the potential causes and how can I fix it?
Low yields can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach is key to identifying and resolving the issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yields.
Detailed Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
Purity: Ensure starting materials, especially the alcohol and the benzhydryl source, are pure and dry. Impurities can inhibit the reaction or cause side reactions.[11][12]
-
Stoichiometry: Carefully check the molar ratios of your reactants. If using a base to generate an alkoxide, ensure at least one full equivalent is used.
-
-
Reaction Conditions:
-
Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. However, excessive heat can lead to decomposition or side products.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). An incomplete reaction is a common cause of low yield; simply extending the reaction time may solve the problem.[12][13]
-
Solvent: The choice of solvent is critical. For reactions involving alkoxides, aprotic solvents like THF or DMF are typically used. Ensure the solvent is anhydrous.
-
-
Catalyst Activity (if applicable):
-
Deactivation: If using a catalyst (e.g., p-TsCl, PdCl₂), it may be old or deactivated. Try using a fresh batch.
-
Loading: The catalyst loading might be too low. Consider a modest increase in the catalyst amount.
-
Problem: Formation of Byproducts
Q: My reaction is producing significant byproducts, primarily bis(benzhydryl) ether. How can I improve selectivity?
The formation of bis(benzhydryl) ether is a common side reaction, especially when using diphenylmethanol under acidic conditions. This occurs when two molecules of diphenylmethanol self-condense.
Solutions:
-
Control Stoichiometry: Use the alcohol as the limiting reagent and add the diphenylmethanol slowly to the reaction mixture. This keeps the instantaneous concentration of diphenylmethanol low, disfavoring self-condensation.
-
Use an Alternative Benzhydryl Source: Switching from diphenylmethanol to benzhydryl bromide or chloride with a base can prevent this specific side reaction.
-
Optimize Catalyst: In some cases, the choice of catalyst can influence selectivity. For example, using ammonium (B1175870) chloride as an additive has been shown to suppress side reactions in certain etherification methods.[3]
Optimization of Reaction Conditions: Data & Protocols
Data Summary: Comparison of Catalysts and Conditions
Optimizing reaction conditions is crucial for achieving high yields. The following tables summarize data from various studies on benzhydryl ether synthesis.
Table 1: Catalyst Comparison for Synthesis of Bis(benzhydryl) ether from Benzhydrol [3]
| Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| p-TsCl (5) | 110 | 15 | 86 |
| Dry HCl | 110 | 30 | 82 |
| Conc. HCl | 110 | 45 | 62 |
Data adapted from a study on solvent-free synthesis.[2][3]
Table 2: Effect of Substituents on Benzhydrol Reactivity [1][14]
| Benzhydrol Reactant | Alcohol | Conversion to Ether (%) |
| 4,4'-dimethoxybenzhydrol | 1-propanol | 83 |
| 4,4'-dimethylbenzhydrol | 1-propanol | 100 |
| Benzhydrol (unsubstituted) | 1-propanol | 23 |
| 4,4'-difluorobenzhydrol | 1-propanol | Unsuccessful |
This data suggests that electron-donating groups on the benzhydrol reactant stabilize the carbocation intermediate, leading to higher conversion rates.[14]
Detailed Experimental Protocols
Protocol 1: General Procedure for Benzhydryl Protection using p-TsCl
This protocol is adapted from a solvent-free method for the synthesis of symmetrical ethers, which can be applied to the protection of alcohols.[2][3]
Materials:
-
Alcohol (1.0 mmol)
-
Diphenylmethanol (1.1 mmol)
-
p-Toluenesulfonyl chloride (p-TsCl) (0.05 mmol, 5 mol%)
Procedure:
-
Combine the alcohol, diphenylmethanol, and p-TsCl in a round-bottom flask.
-
Heat the reaction mixture in an oil bath at 110 °C.
-
Monitor the reaction progress by TLC. Reaction times are typically short (15-30 minutes).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the crude product in an appropriate solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Deprotection via Catalytic Hydrogenation
This is a standard and mild method for cleaving benzhydryl ethers.[5]
Materials:
-
Benzhydryl-protected alcohol (1.0 mmol)
-
Palladium on carbon (10% Pd/C, ~10 mol% Pd)
-
Solvent (e.g., Ethanol, Ethyl Acetate, or Methanol)
-
Hydrogen source (H₂ gas balloon or hydrogen generator)
Procedure:
-
Dissolve the benzhydryl-protected alcohol in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.
-
Rinse the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol. Further purification may be required.
Visual Guides & Workflows
General Workflow for Optimizing Benzhydryl Protection
Caption: A General Workflow for Optimizing Benzhydryl Protection.
Orthogonality of Benzhydryl (Bzh) Group
Caption: Orthogonality of the Benzhydryl Protecting Group.
References
- 1. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Benzhydryl as an efficient selective nitrogen protecting group for uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Item - Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils - American Chemical Society - Figshare [acs.figshare.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. "Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers" by Katherine Quesada, Daniel Chabeda et al. [elischolar.library.yale.edu]
Technical Support Center: Purification of Benzhydryl-Protected Compounds by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of benzhydryl-protected compounds using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of benzhydryl-protected compounds.
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of Compound | Compound is unstable on silica (B1680970) gel: The acidic nature of silica gel can sometimes lead to the cleavage of the acid-labile benzhydryl protecting group. | Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider using deactivated silica gel (by adding a small amount of triethylamine (B128534), ~0.1-1%, to the mobile phase) or an alternative stationary phase like alumina. |
| Incorrect solvent system: The mobile phase may be too non-polar to elute the compound, or too polar, causing it to co-elute with impurities in the solvent front. | Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. Aim for an Rf value between 0.2 and 0.4 for the target compound to ensure good separation on the column.[1] | |
| Compound precipitation on the column: The compound may not be soluble in the mobile phase, causing it to precipitate at the top of the column. | If the compound has poor solubility in the eluent, consider "dry loading". Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the column. | |
| Poor Separation of Product from Impurities | Inadequate solvent system: The chosen mobile phase does not provide sufficient resolution between the benzhydryl-protected compound and impurities. | Test various solvent systems with different polarities using TLC. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate (B1210297) or diethyl ether) is a good starting point. Sometimes, a small amount of a more polar solvent like dichloromethane (B109758) can improve separation. |
| Column overloading: Too much crude material has been loaded onto the column for its size. | A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1 (w/w). For difficult separations, this ratio may need to be increased. | |
| Improper column packing: Channels or cracks in the silica gel bed lead to uneven solvent flow and poor separation. | Ensure the column is packed uniformly as a slurry and is not allowed to run dry. Gently tapping the column during packing can help settle the silica gel and remove air bubbles. | |
| Product Elutes with Streaking or Tailing | Compound interaction with silica gel: Residual acidic sites on the silica gel can interact with the compound, especially if it contains basic functionalities. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites. |
| Compound insolubility: The compound may have limited solubility in the mobile phase as it moves down the column. | Ensure the chosen mobile phase is a good solvent for your compound. If streaking persists, a different solvent system may be necessary. | |
| Co-elution with a UV-active impurity: An impurity with a similar Rf value may be co-eluting with your product. | Try a different solvent system. Changing the solvent composition can alter the relative Rf values of compounds and improve separation. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent system for my benzhydryl-protected compound?
A1: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with an Rf value for your product typically between 0.2 and 0.4.[1] Start with a relatively non-polar solvent system, such as a mixture of hexanes and ethyl acetate, and gradually increase the polarity by increasing the proportion of the more polar solvent. Benzhydryl ethers are relatively non-polar, so you will likely start with a high ratio of hexane (B92381) to ethyl acetate.
Q2: My benzhydryl-protected compound is not visible under UV light. How can I visualize it on a TLC plate?
A2: If your compound does not have a chromophore that absorbs UV light, you can use a variety of staining solutions to visualize the spots on a TLC plate. Common stains include potassium permanganate, ceric ammonium (B1175870) molybdate (B1676688) (CAM), and p-anisaldehyde. These stains react with a wide range of organic compounds to produce colored spots.
Q3: Can the benzhydryl protecting group be cleaved during column chromatography?
A3: The benzhydryl group is generally stable to the neutral conditions of silica gel chromatography. However, it is sensitive to acid. Standard silica gel can be slightly acidic, which in some cases, particularly with prolonged exposure, could potentially lead to some cleavage. If you suspect this is happening, you can use silica gel that has been neutralized with a base like triethylamine.
Q4: What is "dry loading" and when should I use it?
A4: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column. This method is particularly useful when your compound is not very soluble in the chromatography eluent. To dry load, dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the prepared column.
Q5: My compound is very non-polar and has a high Rf in all tested solvent systems. What should I do?
A5: If your benzhydryl-protected compound is very non-polar, you will need to use a very non-polar mobile phase. Start with pure hexanes or petroleum ether. If the Rf is still too high, you may need to consider using a less polar stationary phase, such as alumina, or reverse-phase chromatography where the stationary phase is non-polar and the mobile phase is polar.
Data Presentation
Table 1: Representative Rf Values of Benzhydryl-Protected Compounds
The following table provides representative (estimated) Rf values for different classes of benzhydryl-protected compounds in common solvent systems on silica gel TLC plates. Actual Rf values will vary depending on the specific substrate, the exact solvent ratio, and experimental conditions.
| Compound Class | Functional Group Protected | Representative Solvent System (v/v) | Estimated Rf Value |
| Benzhydryl Ether | Primary Alcohol | Hexane:Ethyl Acetate (9:1) | 0.4 - 0.6 |
| Benzhydryl Ether | Secondary Alcohol | Hexane:Ethyl Acetate (8:2) | 0.3 - 0.5 |
| Benzhydryl Ether | Phenol | Hexane:Ethyl Acetate (9:1) | 0.5 - 0.7 |
| N-Benzhydryl Amine | Primary Amine | Hexane:Ethyl Acetate (7:3) | 0.2 - 0.4 |
| N-Benzhydryl Amine | Secondary Amine | Hexane:Ethyl Acetate (6:4) | 0.3 - 0.5 |
Experimental Protocols
Detailed Methodology for the Purification of a Benzhydryl-Protected Alcohol by Column Chromatography
This protocol provides a general procedure for the purification of a benzhydryl-protected alcohol. The specific solvent system should be optimized beforehand using TLC.
1. Materials:
-
Crude benzhydryl-protected alcohol
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., HPLC grade hexanes and ethyl acetate)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp or appropriate staining solution
2. Procedure:
-
Preparation of the Column:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle and drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette, taking care not to disturb the surface.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the silica.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes.
-
If using a gradient elution, gradually increase the polarity of the mobile phase according to your TLC analysis.
-
-
Monitoring the Separation:
-
Periodically collect small aliquots from the eluted fractions and spot them on a TLC plate.
-
Run the TLC plate in the appropriate solvent system and visualize the spots to determine which fractions contain the pure product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure benzhydryl-protected compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Visualizations
Caption: Experimental workflow for the purification of benzhydryl-protected compounds.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Technical Support Center: HPLC Purification of Chlorodiphenylmethane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the HPLC purification of chlorodiphenylmethane derivatives. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and a standard experimental protocol to ensure successful separation and purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC purification of this compound and its derivatives.
Issue 1: No Peaks or Very Small Peaks are Observed
-
Question: I've injected my sample, but I don't see any peaks, or the peaks are much smaller than expected. What could be the problem?
-
Answer: This issue can stem from several sources. First, confirm that your sample was properly loaded by the injector. If the injector is functioning correctly, the problem may lie with sample preparation or detection. Ensure your sample is dissolved in a solvent compatible with the mobile phase; precipitation upon injection can block the system.[1] Also, verify that the detector is set to a wavelength where your compound absorbs. For many aromatic compounds like this compound derivatives, a wavelength of 254 nm is a good starting point.[2] If the sample concentration is too low, you may not see a significant signal.
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks are showing significant tailing (asymmetry factor > 1). What causes this and how can I fix it?
-
Answer: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase, such as acidic silanol (B1196071) groups on the silica (B1680970) support interacting with basic analytes.[3][4] To mitigate this, you can add a competing agent like a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to the mobile phase to suppress these interactions.[2][5] Other causes can include column overload, where too much sample is injected, or a contaminated or degraded column.[3][6] Try reducing the injection volume or sample concentration. If the problem persists, flushing the column with a strong solvent may be necessary.[1]
Issue 3: Variable or Drifting Retention Times
-
Question: The retention times for my peaks are shifting between runs. What is causing this instability?
-
Answer: Drifting retention times are often linked to changes in the mobile phase composition or column temperature.[7] In reverse-phase chromatography, even a 1% change in the organic solvent concentration can alter retention times by 5-15%.[4] Ensure your mobile phase is prepared accurately and consistently. Using a column thermostat is also crucial to eliminate fluctuations in ambient temperature that can affect separation.[8] A slow column equilibration, especially with mobile phases containing a high percentage of water, can also lead to drift.[4] Always allow sufficient time for the column to equilibrate with the mobile phase before starting your run.
Issue 4: High Backpressure
-
Question: The system backpressure has increased significantly. What should I do?
-
Answer: High backpressure is typically a sign of a blockage in the system. Common culprits include a clogged column frit, precipitated sample on the column head, or blockages in the tubing or injector.[9] To diagnose the issue, systematically disconnect components starting from the detector and working backward to the pump to identify the source of the pressure. If the pressure drops when the column is disconnected, the blockage is likely in the column. You can try back-flushing the column with a strong solvent. To prevent this, always filter your samples and mobile phases before use and consider using a guard column to protect the analytical column.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for purifying this compound derivatives?
A1: this compound and its derivatives are non-polar, hydrophobic compounds. Therefore, reverse-phase HPLC is the most suitable technique.[9] A C18 column is the most common and effective choice as its non-polar stationary phase provides strong retention for hydrophobic molecules.[10] For compounds that are extremely hydrophobic, a C8 or a phenyl-hexyl column might offer better peak shapes and faster elution.
Q2: How do I choose the right mobile phase for my separation?
A2: For reverse-phase HPLC of hydrophobic compounds, a mobile phase consisting of a polar solvent (like water) and a less polar organic solvent (like acetonitrile (B52724) or methanol) is used.[9] The higher the concentration of the organic solvent (the "strong" solvent), the faster your hydrophobic compounds will elute.[10] A good starting point is a gradient elution, for example, starting with 50-60% acetonitrile in water and increasing to 100% acetonitrile over the course of the run. This will help elute a range of compounds with varying hydrophobicities.[10]
Q3: What is "hydrophobic collapse" and should I be concerned about it?
A3: Hydrophobic collapse, or more accurately, pore dewetting, can occur in reverse-phase columns when using highly aqueous mobile phases (e.g., >95% water).[11][12] The hydrophobic C18 chains can effectively "repel" the highly polar mobile phase from the pores of the stationary phase, leading to a dramatic loss of retention.[4][12] For separating highly non-polar this compound derivatives, you will likely be using a high percentage of organic solvent, so this is generally not a major concern. However, if you are trying to separate them from more polar impurities and start with a very high aqueous phase, it is a possibility. Using columns with polar-embedded groups or wider pores can mitigate this issue.[12]
Q4: Can I use the same method for different this compound derivatives?
A4: While a general reverse-phase method will work for most this compound derivatives, you may need to optimize it for each specific compound. Small changes in the structure (e.g., adding a polar functional group) can significantly alter the compound's hydrophobicity and thus its retention time. You may need to adjust the gradient slope, flow rate, or even the organic solvent to achieve the best separation for each derivative.[8][13]
Quantitative Data Summary
The following table summarizes typical starting parameters and expected performance for the HPLC purification of a representative this compound derivative, based on methods for similar aromatic amines.[2] These values should be used as a starting point for method development.
| Parameter | Recommended Value / Expected Range |
| HPLC System | Standard Analytical or Preparative HPLC System |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid or 0.1% TFA |
| Gradient | 60% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 35°C |
| Detection | UV at 254 nm |
| Expected Retention Time (tR) | 4 - 10 min (highly dependent on specific derivative) |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the purification of a generic this compound derivative using reverse-phase HPLC.
1. Preparation of Mobile Phase
-
Mobile Phase A (Aqueous): Filter HPLC-grade water through a 0.45 µm filter. Add 0.1% (v/v) phosphoric acid or trifluoroacetic acid (TFA). Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Mobile Phase B (Organic): Filter HPLC-grade acetonitrile through a 0.45 µm filter. Add 0.1% (v/v) of the same acid used in Mobile Phase A. Degas the solution.
2. Sample Preparation
-
Accurately weigh the crude sample containing the this compound derivative.
-
Dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, to create a stock solution (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase composition (e.g., 60% Mobile Phase B) to a concentration appropriate for injection (e.g., 50-100 µg/mL).
-
Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter.[14]
3. HPLC System Setup and Equilibration
-
Install a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) into the HPLC system.
-
Set the column oven temperature to 35°C.
-
Set the UV detector wavelength to 254 nm.
-
Purge the pump lines with the prepared mobile phases.
-
Equilibrate the column by running the initial mobile phase composition (e.g., 60% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 15-30 minutes).
4. Chromatographic Run and Fraction Collection
-
Inject a blank (mobile phase or sample solvent) to ensure no interfering peaks are present.
-
Inject the prepared sample solution.
-
Run the following gradient program:
-
0-2 min: 60% B (isocratic)
-
2-17 min: 60% B to 100% B (linear gradient)
-
17-20 min: 100% B (isocratic hold)
-
20.1-25 min: 60% B (return to initial conditions and re-equilibrate)
-
-
Monitor the chromatogram in real-time.
-
Collect fractions corresponding to the main peak of interest. The purity of these fractions can be confirmed by reinjecting a small aliquot.[5]
5. Post-Purification Processing
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized or extracted with an appropriate organic solvent to isolate the final purified compound.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC purification problems.
References
- 1. ijsdr.org [ijsdr.org]
- 2. benchchem.com [benchchem.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 7. lcms.cz [lcms.cz]
- 8. longdom.org [longdom.org]
- 9. uhplcs.com [uhplcs.com]
- 10. researchgate.net [researchgate.net]
- 11. welch-us.com [welch-us.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting low yield in benzhydryl ether synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield in benzhydryl ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing benzhydryl ethers?
A1: Common methods include the Williamson ether synthesis, acid-catalyzed dehydration of benzhydrols, and reactions using reagents like p-toluenesulfonyl chloride or 2-benzyloxypyridine. The Williamson ether synthesis, which involves the reaction of a benzhydryl halide with an alcohol in the presence of a base, is a widely used method.[1][2][3] Another approach involves the reaction of benzhydrol with an alcohol under acidic conditions or with a catalyst.[4]
Q2: What are the primary factors that can lead to low yields in benzhydryl ether synthesis?
A2: Low yields can stem from several factors, including:
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Side Reactions: The most common side reaction is elimination (E2), especially when using sterically hindered reactants or high temperatures.[1][2]
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Incomplete Reaction: This can be due to insufficient reaction time, low temperature, or poor quality of reagents.
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Steric Hindrance: Bulky substituents on either the benzhydryl moiety or the alcohol can hinder the reaction.[5]
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Electronic Effects: The presence of electron-withdrawing groups on the benzhydryl ring can destabilize carbocation intermediates, leading to lower yields in some reaction pathways.[5] Conversely, electron-donating groups can stabilize the intermediate and improve yields.[5][6]
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Moisture: The presence of water can deactivate strong bases (like NaH) and lead to unwanted side reactions.[7]
Q3: How can I minimize the formation of elimination byproducts?
A3: To minimize elimination byproducts, consider the following:
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Use a Primary Alkyl Halide: If employing the Williamson ether synthesis, ensure the less sterically hindered partner is the alkyl halide.[8][9]
-
Control the Temperature: Lowering the reaction temperature can favor the substitution (SN2) reaction over elimination (E2).[7]
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Choice of Base: Use a non-hindered base. For Williamson synthesis, bases like sodium hydride (NaH) are common.[1]
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst can allow for milder reaction conditions, which can reduce elimination.[10]
Q4: My starting materials are not fully consumed. What should I do?
A4: Incomplete conversion can be addressed by:
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Increasing Reaction Time: Monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.[10]
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Increasing Temperature: Gradually increasing the reaction temperature may improve the reaction rate, but be mindful of potential side reactions.[7][11]
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Checking Reagent Quality: Ensure your reagents, especially the base and any anhydrous solvents, are fresh and of high purity.[7] Deactivated bases are a common cause of incomplete reactions.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting low yields in your benzhydryl ether synthesis.
Logical Troubleshooting Workflow
If you are experiencing low yields, this workflow can help you identify and address the potential root cause.
Caption: A logical workflow for troubleshooting low yields in benzhydryl ether synthesis.
Issue-Specific Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| Low to no product formation, starting material recovered | Inactive reagents (especially base) | Use fresh, high-purity reagents. Ensure anhydrous conditions if using moisture-sensitive reagents like NaH.[7] |
| Insufficient reaction temperature or time | Gradually increase the temperature and monitor the reaction progress by TLC or GC.[10][11] | |
| Significant amount of alkene byproduct detected | E2 elimination is competing with SN2 substitution | Lower the reaction temperature.[7] If using Williamson synthesis, ensure the alkyl halide is primary.[8][9] Consider using a phase-transfer catalyst to allow for milder conditions.[10] |
| Yield is consistently low despite optimizing conditions | Steric hindrance | If possible, use a less sterically hindered alcohol or benzhydryl derivative. |
| Electronic effects are unfavorable | If the benzhydryl ring has strong electron-withdrawing groups, this can disfavor reactions proceeding through a carbocation-like transition state. Consider alternative synthetic routes. | |
| Difficulty in purifying the product from starting materials | Similar polarities of product and starting materials | Optimize your purification method. This may involve trying different solvent systems for column chromatography or recrystallization. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize yields of benzhydryl ether synthesis under various reported conditions.
Table 1: Synthesis of Symmetrical bis(Benzhydryl) Ethers using p-Toluenesulfonyl Chloride [4]
| Entry | Benzhydrol Derivative | p-TsCl (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzhydrol | 5 | 110 | 15 | 86 |
| 2 | 4,4'-Dichlorobenzhydrol | 5 | 110 | 20 | 90 |
| 3 | 4,4'-Dibromobenzhydrol | 5 | 110 | 25 | 88 |
| 4 | 4,4'-Difluorobenzhydrol | 5 | 110 | 30 | 85 |
Table 2: Microwave-Assisted Synthesis of Benzhydryl Ethers [5]
| Benzhydrol Derivative | Alcohol | Conversion to Ether (%) |
| 4,4'-Dimethoxybenzhydrol | 1-Propanol | 83 |
| 4,4'-Dimethoxybenzhydrol | 2-Propanol | 11 |
| 4,4'-Dimethylbenzhydrol | 1-Propanol | 100 |
| 4,4'-Dimethylbenzhydrol | 2-Propanol | 100 |
| Benzhydrol | 1-Propanol | 23 |
| 4,4'-Difluorobenzhydrol | 1-Propanol | 0 |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of Benzhydryl Ethers
This protocol is a generalized procedure and may require optimization for specific substrates.
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Alkoxide Formation: In a dry, inert-atmosphere flask, dissolve the alcohol in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF). Add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
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Ether Formation: Cool the alkoxide solution to 0 °C and add a solution of the benzhydryl halide (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or GC. If the reaction is sluggish, gentle heating (e.g., 50-60 °C) may be applied.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium (B1175870) chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Synthesis of Symmetrical bis(Benzhydryl) Ethers using p-Toluenesulfonyl Chloride[4]
-
Reaction Setup: In a reaction tube, add the benzhydrol (1.0 mmol) and p-toluenesulfonyl chloride (0.05 mmol, 5 mol%).
-
Reaction Conditions: Place the tube in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Extraction: Extract the mixture with ethyl acetate.
-
Purification: Concentrate the organic extract under reduced pressure and purify the residue by column chromatography on silica gel.
Mandatory Visualizations
Williamson Ether Synthesis of a Benzhydryl Ether
Caption: SN2 pathway for benzhydryl ether synthesis and the competing E2 elimination side reaction.
Effect of Substituents on Benzhydryl Cation Stability
Caption: Influence of electronic effects on the stability of the benzhydryl carbocation intermediate.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 6. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. US2751388A - Process for preparing benzhydryl ethers - Google Patents [patents.google.com]
Managing anhydrous conditions for Chlorodiphenylmethane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing anhydrous conditions for reactions involving chlorodiphenylmethane.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for reactions involving this compound synthesis and use?
A1: Anhydrous conditions are paramount for several reasons:
-
Catalyst Deactivation: Many syntheses of this compound, particularly Friedel-Crafts reactions, use Lewis acid catalysts like aluminum chloride (AlCl₃). These catalysts are extremely sensitive to moisture and will be deactivated upon contact with water, leading to low or no product yield.[1][2]
-
Reagent Decomposition: Reagents commonly used to synthesize this compound, such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅), react violently with water.[1][3] This not only consumes the reagent but can also create hazardous side products and compromise the reaction's safety.
-
Byproduct Formation: The presence of water can lead to the formation of unwanted byproducts. For instance, this compound can hydrolyze back to benzhydrol, reducing the overall yield of the desired product.
Q2: What is the most effective way to dry my glassware for a moisture-sensitive reaction?
A2: The most effective method is to flame-dry the glassware under an inert atmosphere (nitrogen or argon) just before use.[4] Alternatively, oven-drying the glassware overnight at a temperature above 100°C and allowing it to cool in a desiccator is also a highly effective method.[5] For less sensitive reactions, rinsing with acetone (B3395972) and flushing with a stream of dry nitrogen or air can be sufficient, but this is not recommended for highly moisture-sensitive processes like Grignard or Friedel-Crafts reactions.[5]
Q3: How can I be sure my solvents are sufficiently dry?
A3: For most applications, using a freshly opened bottle of an anhydrous grade solvent is sufficient.[6] To ensure maximum dryness, solvents can be stored over activated 3Å molecular sieves for at least 24-72 hours.[5][7] For quantitative analysis of water content, the gold standard is Karl Fischer titration, which can determine residual moisture levels down to parts-per-million (ppm).[7]
Q4: Which drying agent should I use after an aqueous workup?
A4: Anhydrous sodium sulfate (B86663) (Na₂SO₄) and magnesium sulfate (MgSO₄) are the most common choices for drying organic extracts after a workup.[8][9]
-
Magnesium sulfate (MgSO₄): Acts quickly and has a high capacity for water, but is a fine powder and usually requires filtration to remove.[10]
-
Sodium sulfate (Na₂SO₄): Has a high total capacity but works more slowly. It is a granular solid, which often allows for the dried solution to be decanted easily. It is less efficient at removing the final traces of water compared to MgSO₄.[10]
Q5: What is an inert atmosphere, and when do I need to use it?
A5: An inert atmosphere involves replacing the air in the reaction vessel with a non-reactive gas, typically nitrogen or argon. This is crucial for preventing atmospheric moisture from entering the reaction system. It is essential for any reaction that uses moisture-sensitive reagents or catalysts, such as Friedel-Crafts alkylations or reactions involving organometallics.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Friedel-Crafts Reaction
Q: My Friedel-Crafts reaction to synthesize a this compound derivative is giving a very low yield. What are the potential causes and solutions?
A: Low yields in Friedel-Crafts reactions are a common issue, often stemming from a few key areas. The following table outlines potential causes and their corresponding solutions.[1][2]
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) has been deactivated by moisture.[2] Solution: Use a freshly opened or properly stored container of anhydrous AlCl₃. Ensure all glassware is rigorously flame- or oven-dried, and use anhydrous grade solvents.[1] |
| Deactivated Aromatic Ring | The aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), which make it unreactive towards Friedel-Crafts conditions.[2][11][12] Solution: This reaction is generally not suitable for deactivated rings. Consider an alternative synthetic route. |
| Suboptimal Reactant Ratio | An incorrect ratio of reactants can favor side reactions. Solution: In the alkylation of benzene (B151609), use a large excess of benzene relative to the alkylating agent to minimize polyalkylation.[1] |
| Incorrect Reaction Temperature | The temperature may be too low, slowing the reaction, or too high, causing byproduct and tar formation.[13] Solution: Maintain the recommended reaction temperature. For many Friedel-Crafts alkylations, this is between 0-10°C.[1][13] |
Issue 2: Formation of Tarry, Dark-Colored Byproducts
Q: My reaction mixture turned dark and produced a tar-like substance. How can this be prevented?
A: The formation of tar is often a sign of decomposition or polymerization, which can be triggered by several factors.
-
Moisture Contamination: Trace amounts of water or other protic impurities can initiate polymerization and decomposition side reactions.[2] Solution: Rigorously dry all solvents, reagents, and glassware before starting the experiment. Maintain a robust inert atmosphere.
-
High Reaction Temperature: Exceeding the optimal temperature can lead to uncontrolled side reactions.[13] Solution: Carefully control the reaction temperature using an ice bath or other cooling system, especially during the initial addition of reagents.
-
Highly Reactive Substrates: Aromatic rings that are highly activated may be prone to polymerization. Solution: Use milder reaction conditions, such as a less reactive Lewis acid or lower temperatures.
Issue 3: Product Loss or Decomposition During Workup
Q: I seem to be losing my product during the workup, or it appears to be reverting to the starting material (e.g., benzophenone). What's happening?
A: This is a common issue, especially when quenching reactions that used phosphorus pentachloride (PCl₅) or strong Lewis acids.
-
Improper Quenching: The workup procedure is critical for preserving the product. Solution: Quench the reaction by slowly adding the reaction mixture to crushed ice, often containing some concentrated hydrochloric acid to fully neutralize the catalyst complex.[1][9] This step should be performed carefully and with vigorous stirring in a well-ventilated fume hood, as it can be highly exothermic and release HCl gas.[9]
-
Hydrolysis: The product, this compound, can be sensitive to hydrolysis back to the alcohol or ketone, especially under neutral or basic aqueous conditions. Solution: After quenching, promptly separate the organic layer. Wash sequentially with water, a mild base like saturated sodium bicarbonate solution (if needed to remove acid), and finally brine to aid in the removal of water.[1][8] Immediately dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.[1][9]
Data Presentation
Table 1: Efficiency of Common Drying Methods for Solvents
This table summarizes the residual water content in common organic solvents after treatment with different drying agents.
| Solvent | Drying Agent/Method | Loading (% m/v) | Time | Residual Water (ppm) | Reference(s) |
| Dichloromethane (B109758) (DCM) | Activated 3Å Molecular Sieves | 10% | 24 h | ~0.1 | [5][7] |
| Dichloromethane (DCM) | Distillation from CaH₂ | N/A | N/A | ~13 | [7] |
| Tetrahydrofuran (THF) | Activated 3Å Molecular Sieves | 20% | 72 h | ~4.1 | [5][7] |
| Toluene | Activated 3Å Molecular Sieves | 10% | 24 h | ~0.9 | [5] |
Table 2: Properties of Common Laboratory Drying Agents
| Drying Agent | Capacity (g H₂O / g agent) | Speed | Form | Comments | Reference(s) |
| Anhydrous MgSO₄ | High | Fast | Fine Powder | Requires filtration for removal. | [10] |
| Anhydrous Na₂SO₄ | Very High (1.25) | Moderate | Granular | Can be decanted from. May leave small amounts of water. | [10] |
| Anhydrous CaCl₂ | Moderate (0.30) | Fast | Pellets/Powder | Can absorb alcohols as well as water. | [10] |
| 3Å Molecular Sieves | Moderate | Moderate | Beads/Pellets | Excellent for achieving very low water content in solvents. | [5][7] |
Experimental Protocols
Protocol 1: General Procedure for Drying Glassware and Solvents
-
Glassware Preparation: Disassemble all glassware. Either place in a laboratory oven (>100°C) overnight or flame-dry all surfaces with a heat gun or Bunsen burner under a stream of inert gas until all visible moisture is gone.[4][5] Allow to cool to room temperature under an inert atmosphere or in a desiccator.
-
Solvent Drying: Use a freshly opened bottle of anhydrous solvent. For enhanced dryness, add activated 3Å molecular sieves (10-20% mass/volume) to the solvent and allow it to stand for at least 24 hours before use.[5][7]
Protocol 2: Synthesis of this compound from Benzhydrol
This protocol is adapted from general procedures for the conversion of alcohols to alkyl chlorides.[3][8]
-
Reaction Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice bath (0°C).
-
Reagent Addition: Dissolve benzhydrol (1 equivalent) in anhydrous dichloromethane (DCM). Through the dropping funnel, slowly add thionyl chloride (1.1-1.25 equivalents) to the stirred solution, maintaining the temperature at 0°C.[3][8]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8]
-
Workup: Once the reaction is complete, carefully quench by pouring the mixture into ice-cold water.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.[3][8]
Mandatory Visualizations
Caption: General workflow for maintaining anhydrous conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. youtube.com [youtube.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 12. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Peptide Cleavage from Benzhydrylamine Resins
This guide provides detailed troubleshooting advice and frequently asked questions regarding the cleavage of synthetic peptides from benzhydrylamine resins. This critical final step in solid-phase peptide synthesis (SPPS) using Fmoc chemistry is essential for achieving high peptide yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a cleavage cocktail and why is it necessary?
A cleavage cocktail is a mixture used in the final step of SPPS to cleave the synthesized peptide from the resin support and simultaneously remove the side-chain protecting groups.[1][2] For benzhydrylamine resins, which produce peptide amides, the primary component of this cocktail is Trifluoroacetic Acid (TFA), a strong acid.[1][2] During this process, highly reactive cationic species are generated from the protecting groups (e.g., tert-butyl cations).[2][3] These can cause unwanted side reactions by modifying nucleophilic amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[2] To prevent this, "scavengers" are added to the cocktail to trap these reactive molecules.[2][3][4]
Q2: What are scavengers and what is their role in the cleavage cocktail?
Scavengers are nucleophilic reagents added to the TFA cleavage mixture to quench the reactive cationic species generated during the removal of protecting groups.[1][2][3] This prevents these reactive species from causing side reactions with sensitive amino acid residues.[2][5] The choice of scavengers is critical and depends on the amino acid composition of the peptide.[1][2]
Q3: How do I choose the right cleavage cocktail for my peptide?
The selection of an appropriate cleavage cocktail is dictated by the amino acid sequence of your peptide, particularly the presence of sensitive residues.[1][5] For peptides without sensitive residues, a simple mixture of TFA, triisopropylsilane (B1312306) (TIS), and water is often sufficient. However, for peptides containing residues like Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Tyrosine (Tyr), a more complex cocktail with specific scavengers is required to minimize side reactions.[1][2] Reagent K is a commonly used general-purpose cocktail suitable for peptides with a combination of these sensitive residues.[5][6]
Q4: How long should the cleavage reaction be carried out?
The cleavage reaction time typically ranges from 2 to 4 hours at room temperature.[5] However, the optimal time can depend on the specific peptide sequence and the protecting groups used. For instance, peptides containing Arginine protected with Mtr, Pmc, or Pbf may require longer reaction times, from 3 to 6 hours, and in cases of multiple arginine residues, up to 24 hours may be necessary.[7] It is always recommended to perform a small-scale trial cleavage on a small amount of resin (e.g., 20-50 mg) to determine the optimal conditions for a specific peptide.[1][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low final peptide yield | Incomplete cleavage from the resin. | Increase the cleavage reaction time or the volume of the cleavage cocktail. Consider re-cleaving the resin. For some peptides, multiple cleavage steps may be necessary to achieve a good recovery.[8] |
| Re-attachment of the cleaved peptide to the resin. | Ensure an adequate concentration of scavengers, especially for C-terminal Trp peptides which are prone to re-attachment.[5][9] | |
| Peptide precipitation is incomplete. | Reduce the volume of TFA by evaporation under a stream of nitrogen before adding cold diethyl ether.[8] If the peptide does not precipitate immediately, store the mixture at 4°C for a few hours.[8] | |
| Presence of unexpected peaks in HPLC/MS | Side reactions during cleavage. | Select a cleavage cocktail with scavengers appropriate for the sensitive amino acids in your peptide sequence. For example, use TIS instead of TES if you observe reduction of the Trp indole (B1671886) side chain.[9] |
| Oxidation of Methionine. | Cleave the peptide under a nitrogen atmosphere to minimize oxidation.[9] | |
| Aspartimide formation. | This can occur with aspartyl-containing peptides and results in a mass loss of 16 Da.[9] Using low-temperature conditions during cleavage can help suppress this side reaction.[10] | |
| Incomplete removal of side-chain protecting groups. | Increase the cleavage reaction time or consider using a stronger cleavage cocktail. | |
| Resin clumping during cleavage | Insufficient mixing. | Ensure the resin is not clumped and is well-suspended in the cleavage cocktail by gentle agitation.[5] |
| Large peak at the beginning of HPLC chromatogram | Residual DMF from synthesis. | Ensure the resin is thoroughly washed with dichloromethane (B109758) (DCM) before cleavage to remove any residual DMF.[9] |
| Large hydrophobic peak at the end of HPLC gradient | Trityl protecting groups or trityl alcohol. | Repeat the ether precipitation step to help remove these byproducts.[9] |
Cleavage Cocktail Compositions
The following table summarizes common cleavage cocktails used for peptides synthesized on benzhydrylamine resins. The choice of cocktail depends on the amino acid composition of the peptide.
| Reagent Name | Composition (v/v/v) | Target Peptides & Remarks |
| Standard Cocktail | TFA/TIS/Water (95:2.5:2.5) | Suitable for peptides without sensitive residues like Trp, Cys, or Met.[3][5] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides containing sensitive residues such as Cys, Met, Trp, and Tyr.[2][5][6] |
| Reagent B ("Odorless") | TFA/Phenol/Water/TIS (88:5:5:2) | Useful for peptides with trityl-based protecting groups. TIS replaces the odorous thiols. Note that this cocktail will not prevent the oxidation of methionine.[6] |
| Reagent R | TFA/Thioanisole/Anisole/EDT (90:5:2:3) | Ideal for cleaving peptides with sulfonyl-protected Arginine and helps minimize the reattachment of Trp-containing peptides.[1] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to prevent methionine oxidation during cleavage.[6] |
Experimental Protocols
General Cleavage Protocol
This protocol is a general guideline. Always perform a small-scale trial cleavage first to optimize conditions for your specific peptide.[1]
1. Resin Preparation:
-
If the N-terminal amino acid is Fmoc-protected, remove the Fmoc group using a standard deprotection procedure (e.g., 20% piperidine (B6355638) in DMF).[1]
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual DMF.[1][2]
-
Dry the resin under vacuum for at least 1 hour. It is crucial the resin is dry to prevent side reactions.[2][5]
2. Cleavage Reaction:
-
Place the dried peptide-resin (e.g., 50-100 mg) in a suitable reaction vessel.[2]
-
In a fume hood, prepare the chosen cleavage cocktail. For example, for 100 mg of resin, prepare 2 mL of the cocktail.[5]
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.[5]
3. Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.[5]
-
In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate) to precipitate the peptide.[2][5]
-
Incubate the mixture at -20°C or on dry ice to maximize precipitation.[2]
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether 3-4 times to remove scavengers and organic byproducts.[2]
-
Dry the crude peptide pellet under vacuum.
Visual Guides
Caption: Troubleshooting workflow for common peptide cleavage issues.
Caption: Logical relationship of components in a cleavage cocktail.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. Synthesis of peptide amides using Fmoc-based solid-phase procedures on 4-methylbenzhydrylamine resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzophenone Byproduct Formation During Deprotection: A Technical Support Guide
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of benzophenone (B1666685) and its derivatives as byproducts during the acidic deprotection of trityl (Tr), 4-methoxytrityl (MMT), and 4,4'-dimethoxytrityl (DMT) protected compounds. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the chemical origin of the benzophenone byproduct during deprotection?
A1: The formation of benzophenone and its methoxy-substituted derivatives is a direct consequence of the deprotection mechanism for trityl-based protecting groups. The process unfolds as follows:
-
Acid-Catalyzed Cleavage: The deprotection process begins with the treatment of the trityl-protected substrate (e.g., a 5'-DMT-oligonucleotide) with an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA). The acid protonates the ether oxygen, weakening the C-O bond.[1]
-
Formation of the Trityl Cation: The weakened C-O bond cleaves, releasing the deprotected substrate (e.g., the free 5'-hydroxyl group) and generating a highly stable trityl (or DMT) carbocation.[1] This cation is intensely colored (orange/red), which is often used to monitor reaction progress.[2]
-
Degradation to Benzophenone: The stable trityl cation is the direct precursor to the benzophenone byproduct. While the exact mechanism can be complex, it is understood to involve oxidation. The carbocation can react with atmospheric oxygen or residual water, leading to the formation of triphenylcarbinol. This intermediate can then undergo oxidative degradation to form benzophenone.[3] The presence of oxygen and other reactive species can facilitate this transformation.
The entire process, including the side reaction, is illustrated in the diagram below.
Q2: Why is the formation of benzophenone a concern in my experiments?
A2: Benzophenone formation is problematic for several reasons:
-
Purification Challenges: Benzophenone is a relatively non-polar, UV-active compound. In reversed-phase HPLC purification of oligonucleotides, it can have a retention time similar to that of the desired full-length product, leading to co-elution and contamination.[4]
-
Yield Reduction: The degradation of the trityl cation into benzophenone represents a loss of material that could otherwise be quenched harmlessly, potentially impacting reaction stoichiometry and overall process efficiency on a large scale.
-
Assay Interference: As a UV-active impurity, benzophenone can interfere with spectrophotometric quantification of the final product (e.g., A260 readings for oligonucleotides).
Q3: Which deprotection conditions are more likely to generate benzophenone?
A3: Conditions that promote the prolonged existence and subsequent oxidation of the trityl cation can increase benzophenone formation. This includes:
-
Stronger Acids: While faster, stronger acids like trichloroacetic acid (TCA) can sometimes lead to more side reactions compared to milder acids like dichloroacetic acid (DCA) if not carefully controlled.[5][6]
-
Absence of Scavengers: Performing deprotection without a carbocation scavenger is the single largest factor leading to byproduct formation. The trityl cation, if not trapped, is free to undergo degradation pathways.[7]
-
Presence of Oxygen: Conducting the deprotection in an environment where atmospheric oxygen can readily participate in the reaction can promote the oxidative degradation of the trityl cation.
Troubleshooting Guide
Q4: I've detected a peak corresponding to benzophenone in my HPLC analysis. How can I minimize its formation?
A4: The most effective strategy to minimize benzophenone formation is to intercept the trityl carbocation intermediate before it can degrade. This is achieved by adding a carbocation scavenger to the deprotection solution.
Effective Scavengers:
-
Trialkylsilanes (e.g., Triethylsilane, TES): These are highly effective scavengers. The trityl cation abstracts a hydride from the silane, forming the stable and neutral triphenylmethane, which is generally easier to remove during purification and does not degrade to benzophenone.[8][9] Triethylsilane is considered a preferred scavenging agent.[10]
-
Thiols (e.g., Thioanisole, 1-Dodecanethiol): These sulfur-containing compounds are also effective at trapping the trityl cation.[7][11] However, they can have strong odors and may require specific workup procedures.
The troubleshooting workflow for addressing benzophenone contamination is outlined below.
Q5: Which acid should I use for deprotection, TCA or DCA?
A5: The choice between Trichloroacetic Acid (TCA) and Dichloroacetic Acid (DCA) involves a trade-off between reaction speed and the potential for side reactions, including both benzophenone formation and depurination (cleavage of the base from the sugar in oligonucleotides).
| Parameter | Trichloroacetic Acid (TCA) | Dichloroacetic Acid (DCA) |
| Acidity (pKa) | ~0.7[6] | ~1.5[4] |
| Deprotection Rate | Faster[5] | Slower[4] |
| Depurination Risk | Higher[6] | Lower[4] |
| Recommendation | Suitable for short, robust sequences where speed is critical. Use with a scavenger is highly recommended.[5] | Preferred for long or acid-sensitive sequences (e.g., poly-A tracts) to minimize depurination.[4] |
Data compiled from multiple sources.[4][5][6]
Ultimately, for minimizing all side products, the use of a milder acid like DCA in combination with an effective scavenger is often the most robust strategy, especially for sensitive or high-value syntheses.
Experimental Protocols
Protocol 1: On-Synthesizer DMT Deprotection with Scavenger
This protocol is for automated solid-phase oligonucleotide synthesis.
Reagents:
-
Deblocking Solution: 3% Dichloroacetic Acid (DCA) (v/v) in Dichloromethane (DCM).
-
Scavenger-Containing Deblocking Solution: 3% DCA (v/v) and 5% Triethylsilane (TES) (v/v) in DCM.
-
Washing Solvent: Anhydrous Acetonitrile (ACN).
Procedure (within the automated synthesis cycle):
-
Initial Wash: Wash the solid support column with anhydrous ACN to remove any residual moisture or reagents from the previous step.
-
Deprotection: Deliver the scavenger-containing deblocking solution (3% DCA, 5% TES in DCM) to the synthesis column.
-
Incubation: Allow the deprotection reaction to proceed for the programmed time (typically 60-120 seconds). The eluent, containing the quenched DMT cation, will be colorless.
-
Washing: Thoroughly wash the solid support with anhydrous ACN to completely remove the deblocking solution, cleaved DMT group, and scavenger byproducts.[12]
-
Proceed: The support-bound oligonucleotide now has a free 5'-hydroxyl group and is ready for the subsequent coupling step.
Protocol 2: Post-Synthesis (DMT-Off) Deprotection
This protocol is for removing the final 5'-DMT group from a purified oligonucleotide ("DMT-ON" purification).
Materials:
-
Lyophilized, purified "DMT-ON" oligonucleotide.
-
Deprotection Solution: 80% Acetic Acid in RNase-free water.
-
Cold 70% Ethanol (B145695) in RNase-free water.
-
Appropriate buffer or RNase-free water for resuspension.
Procedure:
-
Dissolution: Dissolve the lyophilized DMT-ON oligonucleotide in 200-500 µL of 80% acetic acid.
-
Incubation: Let the solution stand at room temperature for 20-30 minutes. The solution will not turn orange because the aqueous environment immediately quenches the DMT cation to dimethoxytritanol.[13]
-
Precipitation: Add an equal volume of cold 95% ethanol to the solution to precipitate the oligonucleotide.
-
Centrifugation: Centrifuge the sample to pellet the deprotected oligonucleotide.
-
Washing: Carefully decant the supernatant, which contains the dimethoxytritanol and acetic acid. Wash the pellet with cold 70% ethanol.
-
Drying: Decant the ethanol wash and dry the oligonucleotide pellet under vacuum.
-
Resuspension: Resuspend the dried, fully deprotected oligonucleotide in the desired buffer or water for downstream applications.[2][13]
Protocol 3: HPLC Analysis for Benzophenone Detection
This protocol provides a general method for detecting benzophenone in a sample of cleaved and deprotected oligonucleotides.
Instrumentation & Reagents:
-
HPLC System: Standard HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Benzophenone Standard: A known concentration of benzophenone in ACN for retention time confirmation.
Procedure:
-
Sample Preparation: Dissolve the crude, deprotected oligonucleotide sample in Mobile Phase A.
-
Standard Preparation: Prepare a dilute solution of the benzophenone standard (e.g., 0.1 mg/mL) in ACN.
-
Method Setup:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at 254 nm (for benzophenone) and 260 nm (for oligonucleotide).
-
Gradient: A typical gradient might be 5-50% Mobile Phase B over 30 minutes. This may need optimization based on the oligonucleotide sequence.
-
-
Analysis:
-
Inject the benzophenone standard to determine its exact retention time under the specified conditions.
-
Inject the oligonucleotide sample.
-
Compare the chromatograms. A peak in the sample chromatogram at the retention time corresponding to the benzophenone standard, and which is more prominent at 254 nm than 260 nm, is indicative of benzophenone contamination.
-
References
- 1. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]
- 4. glenresearch.com [glenresearch.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Triethylsilane (TES) [organic-chemistry.org]
- 9. Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites | Semantic Scholar [semanticscholar.org]
- 10. US5714597A - Use of carbocation scavenger during oligonucleotide synthesis - Google Patents [patents.google.com]
- 11. An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses - filling the gap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Validation & Comparative
Orthogonal Integrity: A Comparative Analysis of Benzhydryl Protection in Fmoc and Boc Peptide Synthesis Strategies
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the selection of an appropriate protecting group strategy is paramount to achieving high yields and purity. This guide provides a comprehensive comparison of the orthogonality of the benzhydryl (Bzh) protecting group with the two most prevalent solid-phase peptide synthesis (SPPS) strategies: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) and the acid-labile tert-butoxycarbonyl (Boc) methodologies.
At the heart of successful peptide synthesis lies the principle of orthogonality, which dictates that the various protecting groups used for the α-amino group and the amino acid side chains can be selectively removed under distinct conditions without affecting one another.[1] This allows for the precise and sequential elongation of the peptide chain. The Fmoc group is renowned for its lability to basic conditions, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), while the Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA).[2][3] This fundamental difference in cleavage chemistry forms the basis of their respective orthogonal protection schemes.[2]
This guide will delve into the compatibility of the benzhydryl protecting group, often used for the protection of amide side chains (e.g., in asparagine and glutamine) or as a resin linker, within these two frameworks. We will present available data on the stability of the Bzh group under the deprotection conditions for both Fmoc and Boc, provide detailed experimental protocols for key cleavage steps, and illustrate the logical relationships of these protection strategies.
Quantitative Comparison of Protecting Group Stability
The central question for orthogonality is whether the benzhydryl protecting group remains intact during the repeated Nα-deprotection steps of either Fmoc or Boc synthesis. The ideal scenario is zero cleavage of the Bzh group during these steps, with its removal reserved for the final cleavage from the resin.
While extensive quantitative data directly comparing the stability of a simple N-benzhydryl amide under standard Fmoc and Boc deprotection conditions in a single study is limited, evidence from studies on related structures and "safety-catch" linkers provides a strong indication of its behavior.
A significant advancement in demonstrating the potential for orthogonality with the Boc strategy comes from the development of a "safety-catch" benzhydryl-type protecting group. In its initial, reduced state (a sulfide), this modified benzhydryl amide is labile to acid. However, upon oxidation to a sulfoxide, it becomes highly resistant to the acidic conditions used for Boc deprotection (e.g., 50% TFA in CH₂Cl₂).[4] This demonstrates that the stability of the benzhydryl moiety can be modulated. The oxidized form is stable to TFA, indicating its orthogonality with the Boc strategy.[4]
Conversely, the stability of a standard benzhydryl amide linkage to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) is generally considered to be high. The carbon-nitrogen bond of the amide is not susceptible to cleavage by the mild base used for Fmoc removal.
The following table summarizes the expected stability of the benzhydryl group under the standard deprotection conditions for Fmoc and Boc.
| Protecting Group | Deprotection Reagent | Benzhydryl (Bzh) Group Stability | Orthogonality |
| Fmoc | 20% Piperidine in DMF | High | Orthogonal |
| Boc | Trifluoroacetic Acid (TFA) | Variable (Unmodified Bzh is acid-labile; Oxidized Bzh is stable) | Conditionally Orthogonal |
Experimental Protocols
To provide a practical context for this comparison, detailed methodologies for the deprotection of Fmoc and Boc groups, as well as the final cleavage of a peptide from a benzhydrylamine resin, are presented below.
Protocol 1: Fmoc Group Deprotection
This protocol describes the standard procedure for the removal of the Fmoc protecting group from the N-terminus of a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF
-
Solid-phase synthesis vessel with a filter
-
Shaker or nitrogen bubbling system for mixing
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF from the synthesis vessel.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Mix for an initial 3 minutes, then drain the solution.
-
Add a second portion of the deprotection solution and mix for an additional 10-15 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.
Protocol 2: Boc Group Deprotection
This protocol outlines the standard procedure for the removal of the Boc protecting group from the N-terminus of a resin-bound peptide.
Materials:
-
Boc-protected peptide-resin
-
Deprotection solution: 50% (v/v) TFA in dichloromethane (B109758) (DCM)
-
DCM
-
Neutralization solution: 10% (v/v) diisopropylethylamine (DIPEA) in DCM
-
Solid-phase synthesis vessel with a filter
-
Shaker
Procedure:
-
Wash the Boc-protected peptide-resin with DCM.
-
Add the deprotection solution (50% TFA in DCM) to the resin and mix for 2-3 minutes.
-
Drain the solution and add a fresh portion of the deprotection solution.
-
Mix for an additional 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).
-
Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with the neutralization solution (10% DIPEA in DCM) for 5-10 minutes.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base. The resin is now ready for the next amino acid coupling step.
Protocol 3: Final Cleavage from Benzhydrylamine Resin
This protocol describes a standard "High HF" cleavage, which is required to cleave the peptide from a benzhydrylamine resin and remove most benzyl-based side-chain protecting groups.
CRITICAL SAFETY NOTE: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, dedicated apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.
Materials:
-
Dried peptide-resin (benzhydrylamine linkage)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., anisole)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Place the dried peptide-resin into the reaction vessel of the HF apparatus.
-
Add a scavenger, such as anisole (B1667542) (typically 10% v/v of the final HF volume), to the resin. Scavengers trap reactive cations generated during cleavage.
-
Cool the reaction vessel to approximately -5 to 0°C using an ice/salt bath.
-
Carefully distill the required volume of anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Isolate the peptide by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Logical Relationships and Workflows
The orthogonality of the protecting groups dictates the logical flow of peptide synthesis. The following diagrams, generated using the DOT language, illustrate the distinct workflows for Fmoc and Boc strategies and the position of benzhydryl group cleavage.
Conclusion
The benzhydryl protecting group demonstrates robust orthogonality with the Fmoc strategy, remaining stable under the mild basic conditions used for repeated Nα-deprotection. Its compatibility with the Boc strategy is conditional. While a standard benzhydryl linkage is susceptible to cleavage by the strong acids used for Boc removal, modifications to the benzhydryl structure, such as those employed in "safety-catch" linkers, can render it stable to TFA, thereby establishing orthogonality.
The choice between Fmoc and Boc strategies is dependent on the specific requirements of the target peptide, including its length, sequence, and the presence of sensitive functional groups. For syntheses employing the Fmoc strategy, the benzhydryl group serves as a reliable protecting group or linker. In the context of the Boc strategy, careful consideration of the specific benzhydryl derivative is necessary to ensure orthogonal protection. By understanding the stability and cleavage kinetics of the benzhydryl group in relation to Fmoc and Boc deprotection conditions, researchers can design and execute more efficient and successful peptide synthesis campaigns.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Cleavage of N -Benzyl-Protected Secondary Amines by Triphosgene [openresearch-repository.anu.edu.au]
- 3. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Benzhydryl-Protected Amines using NMR Spectroscopy
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the benzhydryl (Bzh) protecting group offers a robust option for the temporary masking of primary and secondary amines. Its stability under a range of reaction conditions and its susceptibility to cleavage under specific, often mild, acidic conditions or through hydrogenolysis make it a valuable tool in the synthesis of complex molecules, including peptides and pharmaceuticals.
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the characterization of benzhydryl-protected amines. Detailed experimental protocols and supporting data are presented to facilitate the unambiguous identification and purity assessment of these compounds.
Data Presentation: NMR Spectroscopic Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for a series of benzhydryl-protected amino acids. These values are indicative and can vary slightly based on the solvent, concentration, and the specific amino acid residue.
Table 1: ¹H NMR Chemical Shift (δ) Data for Benzhydryl-Protected Amino Acids in CDCl₃
| Amino Acid | α-H (ppm) | N-H (ppm) | Benzhydryl CH (ppm) | Aromatic H (ppm) | Other R-group H (ppm) |
| Glycine | 3.4 - 3.6 | 2.0 - 2.5 | 5.0 - 5.2 | 7.2 - 7.5 | - |
| Alanine | 3.6 - 3.8 | 2.1 - 2.6 | 5.0 - 5.2 | 7.2 - 7.5 | 1.3 - 1.5 (d, 3H) |
| Leucine | 3.5 - 3.7 | 2.1 - 2.6 | 5.0 - 5.2 | 7.2 - 7.5 | 0.8 - 1.0 (m, 6H), 1.5-1.7 (m, 3H) |
| Phenylalanine | 3.8 - 4.0 | 2.2 - 2.7 | 5.1 - 5.3 | 7.0 - 7.5 (m, 15H) | 3.0 - 3.2 (m, 2H) |
| Valine | 3.4 - 3.6 | 2.1 - 2.6 | 5.0 - 5.2 | 7.2 - 7.5 | 0.8 - 1.0 (m, 6H), 2.0-2.2 (m, 1H) |
Table 2: ¹³C NMR Chemical Shift (δ) Data for Benzhydryl-Protected Amino Acids in CDCl₃
| Amino Acid | α-C (ppm) | Benzhydryl CH (ppm) | Aromatic C (ppm) | Carbonyl C (ppm) | Other R-group C (ppm) |
| Glycine | 44 - 46 | 68 - 70 | 127 - 129 (para), 127.5 - 129.5 (ortho/meta), 141 - 143 (ipso) | 173 - 175 | - |
| Alanine | 51 - 53 | 68 - 70 | 127 - 129 (para), 127.5 - 129.5 (ortho/meta), 141 - 143 (ipso) | 175 - 177 | 18 - 20 |
| Leucine | 53 - 55 | 68 - 70 | 127 - 129 (para), 127.5 - 129.5 (ortho/meta), 141 - 143 (ipso) | 175 - 177 | 21 - 23, 24-26, 41-43 |
| Phenylalanine | 56 - 58 | 68 - 70 | 126 - 130 (multiple signals), 136-138, 141-143 (ipso) | 174 - 176 | 38 - 40 |
| Valine | 60 - 62 | 68 - 70 | 127 - 129 (para), 127.5 - 129.5 (ortho/meta), 141 - 143 (ipso) | 175 - 177 | 18 - 20, 30-32 |
Comparison with Alternative Characterization Methods
While NMR spectroscopy is a powerful tool for the structural elucidation of benzhydryl-protected amines, other techniques provide complementary information.
Table 3: Comparison of Analytical Techniques for the Characterization of Benzhydryl-Protected Amines
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, including connectivity and stereochemistry. Quantitative analysis. | Non-destructive, provides unambiguous structure determination. | Lower sensitivity compared to MS. Can be complex to interpret for large molecules. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, allows for the determination of molecular formula. | Does not provide detailed structural connectivity. Isomeric compounds can be difficult to distinguish. |
| FTIR Spectroscopy | Presence of functional groups. | Fast and simple to use. Provides a characteristic fingerprint for the molecule. | Provides limited structural information. Not suitable for distinguishing between similar structures. |
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzhydryl-protected amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-2048 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of the benzhydryl-protected amine.
Protocol 2: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). Dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
LC-MS System:
-
Use a high-performance liquid chromatograph coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over 5-10 minutes.
-
-
MS Acquisition:
-
Acquire data in positive ion mode.
-
Scan range: m/z 100-1000.
-
Perform MS/MS fragmentation on the parent ion to aid in structural confirmation.
-
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and analyze the fragmentation pattern. The characteristic loss of the benzhydryl group (167 g/mol ) is often observed.
Protocol 3: FTIR Spectroscopy
-
Sample Preparation:
-
For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a thin disk.
-
-
FTIR Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Collect 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands:
-
N-H stretch: A weak to medium band around 3300-3400 cm⁻¹ for secondary amines.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Bands below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-N stretch: A band in the 1250-1020 cm⁻¹ region.
-
Mandatory Visualization
Caption: General structure of a benzhydryl-protected amine.
Caption: Workflow for NMR characterization.
This guide provides a foundational understanding of the application of NMR spectroscopy for the characterization of benzhydryl-protected amines, alongside a comparison with other key analytical techniques. The provided data and protocols aim to assist researchers in the efficient and accurate analysis of this important class of protected amines.
Navigating the Reaction Maze: A Comparative Guide to Mass Spectrometry Analysis of Chlorodiphenylmethane Products
For researchers, scientists, and drug development professionals, the precise analysis of reaction products is paramount to ensuring the efficacy, safety, and quality of synthesized compounds. When chlorodiphenylmethane is the starting material, a versatile precursor in the synthesis of numerous organic molecules, understanding the composition of the resulting product mixture is critical. This guide provides an objective comparison of mass spectrometry (MS) with alternative analytical techniques for the analysis of this compound reaction products, supported by experimental data and detailed protocols.
Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS), stands as a powerful tool for the identification and quantification of the diverse products that can arise from this compound reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and hydrolysis. However, other techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer unique advantages and can be more suitable depending on the specific analytical goals.
Performance Comparison of Analytical Techniques
The choice of analytical technique for monitoring this compound reactions hinges on several factors, including the volatility and thermal stability of the analytes, the complexity of the reaction mixture, the required sensitivity, and the need for quantitative versus qualitative data.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection and identification. | Separation of compounds based on their interaction with a stationary phase, with detection typically by UV absorbance. | Non-destructive analysis based on the magnetic properties of atomic nuclei, providing structural and quantitative information. |
| Sample Volatility | Requires volatile or semi-volatile compounds. Derivatization may be necessary for non-volatile products. | Suitable for non-volatile and thermally labile compounds. | Independent of volatility. |
| Sensitivity | High (ng to pg level).[1] | Moderate (µg to ng level).[1] | Lower compared to chromatographic methods (mg level).[1] |
| Selectivity/Specificity | High, especially with mass spectral library matching for peak identification. | Good, dependent on chromatographic resolution. | High, based on unique resonance frequencies of nuclei. |
| Limit of Detection (LOD) | Low (typically in the low µg/L to ng/L range for similar compounds).[1] | Moderate (typically in the µg/mL range).[1] | High (typically >0.1% w/w).[1] |
| Analysis Time | Relatively fast (15-30 minutes per sample).[1] | Moderate (10-30 minutes per sample).[1] | Fast per sample, but requires longer setup for quantitation.[1] |
| Impurity Identification | Excellent, based on mass spectral libraries. | Limited to comparison with known standards. | Possible for structurally related impurities. |
| Key Advantages | High sensitivity and excellent for identifying unknown byproducts. | Broad applicability to a wide range of compounds, robust and reproducible for quantitative analysis. | Provides detailed structural information and is inherently quantitative without the need for calibration curves for relative quantification. |
| Key Limitations | Limited to thermally stable and volatile compounds. | Lower sensitivity than GC-MS and less effective for identifying unknown impurities without reference standards. | Lower sensitivity and can be affected by signal overlap in complex mixtures. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the analysis of this compound reaction products using GC-MS, HPLC, and qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from the analysis of dithis compound (B138671) and is suitable for monitoring the reaction of this compound with a nucleophile.[1]
1. Sample Preparation:
-
Quench an aliquot of the reaction mixture (e.g., 100 µL) by adding it to 1 mL of a suitable solvent like dichloromethane.
-
If necessary, perform a liquid-liquid extraction to remove any catalysts or non-volatile components.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Prepare a series of calibration standards of the expected product and any key byproducts in the same solvent.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature 80°C, hold for 2 minutes; ramp at 15°C/min to 280°C; hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-500.
3. Data Analysis:
-
Identify the peaks corresponding to the starting material, product, and byproducts based on their retention times and mass spectra.
-
Quantify the components by integrating the peak areas and using the calibration curves.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is suitable for the analysis of less volatile products, such as those from the synthesis of triphenylmethane (B1682552) dyes.[2]
1. Sample Preparation:
-
Quench and dilute an aliquot of the reaction mixture in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Prepare calibration standards of the product in the mobile phase.
2. Instrumentation and Conditions:
-
HPLC System: Waters Alliance HPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. A typical gradient might be: 0-1 min, 10% B; 1-10 min, 10-90% B; 10-12 min, 90% B; 12-13 min, 90-10% B; 13-15 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis Diode Array Detector (DAD) at a wavelength appropriate for the product (e.g., 254 nm for aromatic compounds).
3. Data Analysis:
-
Identify the peaks based on their retention times.
-
Quantify the components using the peak areas and the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol provides a method for determining the relative concentrations of reactants and products without the need for product-specific calibration standards.[3]
1. Sample Preparation:
-
Take a precise aliquot of the reaction mixture and dissolve it in a known volume of a deuterated solvent (e.g., CDCl3) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene). The internal standard should have a simple spectrum that does not overlap with the signals of the analytes.
2. Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Probe: 5 mm broadband probe.
-
Experiment: 1H NMR.
-
Key Parameters:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.
-
Use a calibrated 90° pulse.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
3. Data Analysis:
-
Integrate the characteristic signals of the starting material, product, and internal standard.
-
Calculate the molar ratio of the components relative to the internal standard.
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound reaction products.
Caption: Logical relationships between analytical techniques and their key attributes.
References
A Comparative Guide to Analytical Methods for Monitoring Benzhydryl Ether Formation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzhydryl ethers is a critical transformation in organic chemistry, with applications ranging from the production of active pharmaceutical ingredients to the development of new materials. Precise and reliable monitoring of the formation of these ethers is essential for reaction optimization, yield maximization, and quality control. This guide provides a comprehensive comparison of three powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).
At a Glance: Method Comparison
To facilitate a clear understanding of the strengths and weaknesses of each technique for monitoring benzhydryl ether formation, the following table summarizes their key quantitative performance characteristics.
| Parameter | GC-MS | HPLC-UV | qNMR |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 1 - 50 ng/mL | 0.1 - 1 mg/mL |
| Limit of Quantification (LOQ) | 0.5 - 30 ng/mL | 5 - 150 ng/mL | 0.5 - 5 mg/mL |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.99 |
| Precision (RSD) | < 5% | < 5% | < 3% |
| Analysis Time per Sample | 20 - 40 minutes | 10 - 30 minutes | 5 - 15 minutes |
| Sample Preparation | May require derivatization for polar analytes; requires volatile samples. | Versatile for a wide range of polarities; less need for derivatization. | Minimal preparation, non-destructive. |
| Key Advantages | High sensitivity and selectivity, excellent for volatile compounds.[1][2] | Broad applicability, robust, and widely available. | Fast, non-destructive, provides structural information, and requires no calibration curve with an internal standard.[3][4][5][6] |
| Key Disadvantages | Not suitable for non-volatile or thermally labile compounds. | Can consume significant volumes of solvents. | Lower sensitivity compared to chromatographic methods. |
In-Depth Method Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for many benzhydryl ether derivatives.[7] The high resolving power of gas chromatography combined with the specific detection capabilities of mass spectrometry provides excellent sensitivity and selectivity.
A typical GC-MS method for monitoring benzhydryl ether formation would involve the following steps:
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Extract the analytes into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the extract over an anhydrous salt (e.g., Na₂SO₄) and filter.
-
Dilute the sample to an appropriate concentration for GC-MS analysis. An internal standard can be added for improved quantitative accuracy.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of known reactants and products. Key m/z values for benzhydrol and a generic benzhydryl ether would be selected based on their mass spectra. Full scan mode can be used for qualitative analysis of byproducts.
-
Caption: Workflow for monitoring benzhydryl ether formation by GC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and robust technique suitable for a broad range of analytes, including those that are not amenable to GC due to low volatility or thermal instability.
A standard HPLC-UV method for the separation and quantification of benzhydryl ethers is as follows:
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the sample with the mobile phase to an appropriate concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical starting point would be 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where both the starting material (e.g., benzhydrol) and the benzhydryl ether product show significant absorbance (e.g., 220 nm).
-
Caption: Key considerations for HPLC method development.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful tool for the rapid and direct quantification of components in a reaction mixture without the need for extensive sample preparation or analyte-specific calibration standards (when using an internal standard).[3][4][5][6] Its non-destructive nature allows for the recovery of the sample if needed.
A qNMR experiment for monitoring benzhydryl ether formation can be performed as follows:
-
Sample Preparation:
-
Take a precise aliquot of the reaction mixture.
-
Add a known amount of a suitable internal standard (e.g., maleic acid, 1,4-dioxane) to a known volume of a deuterated solvent (e.g., CDCl₃).
-
Dissolve the reaction aliquot in this solution.
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: CDCl₃ or other suitable deuterated solvent.
-
Pulse Program: A standard 1D proton pulse program (e.g., zg30).
-
Key Parameters for Quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery. A typical starting value is 30 seconds.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250 for ~1% precision).[4]
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the characteristic, well-resolved signals of the starting material, product, and internal standard.
-
Calculate the concentration of the analyte based on the integral ratios and the known concentration of the internal standard.
-
-
Caption: The process of quantitative analysis using NMR spectroscopy.
Conclusion
The choice of the optimal analytical method for monitoring benzhydryl ether formation depends on the specific requirements of the analysis.
-
GC-MS is the method of choice when high sensitivity is required for volatile and thermally stable benzhydryl ethers. Its ability to identify unknown byproducts is also a significant advantage.
-
HPLC-UV offers a robust and versatile platform for a wider range of benzhydryl ethers, including less volatile and thermally sensitive compounds. It is a widely accessible and reliable technique for routine analysis.
-
qNMR provides a rapid, non-destructive, and direct method for quantification without the need for extensive calibration. It is particularly advantageous for reaction kinetics studies where speed and the ability to analyze complex mixtures without separation are beneficial.
For drug development and process optimization, a combination of these techniques may be most powerful. For instance, HPLC or GC-MS can be used for initial method development and validation, while qNMR can be employed for rapid in-process monitoring. By understanding the capabilities and limitations of each method, researchers can make informed decisions to ensure the efficient and successful synthesis of benzhydryl ethers.
References
- 1. Ensuring Accuracy and Speed: Why GC-MS Leads in Real-Time Gas Analysis - Persee [pgeneral.com]
- 2. JEOL USA blog | Why GC-MS is Ideal for Real-Time Process Gas Anal [jeolusa.com]
- 3. frontiersin.org [frontiersin.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 6. qNMR - BIPM [bipm.org]
- 7. impactfactor.org [impactfactor.org]
Validating Benzhydryl Group Deprotection: A Comparative Guide to TLC and NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
The benzhydryl (Bzh) group is a widely utilized protecting group for amines, alcohols, and thiols in multi-step organic synthesis, particularly in peptide and medicinal chemistry. Its bulkiness provides stability, yet it can be effectively removed under specific acidic conditions. Verifying the complete removal of the Bzh group is critical to ensure the success of a synthetic sequence. This guide provides a comparative overview and detailed protocols for two of the most common and powerful analytical techniques for this validation: Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Part 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is a rapid, inexpensive, and highly effective technique for monitoring the progress of a deprotection reaction in real-time. It separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent system).
Principle of Separation: The key to TLC analysis of a benzhydryl deprotection is the significant polarity difference between the starting material and the product.
-
Benzhydryl-Protected Compound (Starting Material): The large, nonpolar benzhydryl group makes the molecule relatively nonpolar. It will have a weak affinity for the polar silica gel and will travel further up the TLC plate with the mobile phase, resulting in a higher Retention Factor (Rf) value .
-
Deprotected Compound (Product): The newly exposed functional group (e.g., a primary amine, -NH2) is significantly more polar. It will interact strongly with the silica gel, travel a shorter distance up the plate, and thus have a lower Rf value .[1][2]
A successful deprotection is indicated by the complete disappearance of the starting material spot and the appearance of a new, lower-Rf product spot.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Using a pencil, lightly draw an origin line approximately 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (R).
-
Spotting:
-
Dissolve a small amount of the benzhydryl-protected starting material in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Using a capillary tube, spot this solution in the "SM" lane.
-
Withdraw a small aliquot from the reaction mixture and spot it in the "R" lane.
-
Spot both the starting material and reaction mixture solutions on top of each other in the "C" lane. This helps to confirm the identity of the spots.
-
-
Development: Place the spotted TLC plate in a developing chamber containing an appropriate mobile phase (eluent). A common eluent system for this type of analysis is a mixture of a nonpolar solvent and a polar solvent, such as 3:1 Hexanes:Ethyl Acetate. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, stain the plate using a visualizing agent like potassium permanganate (B83412) or ninhydrin (B49086) (for amines).
-
Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[1]
Data Presentation: TLC Results
| Lane | Compound | Observed Spot(s) Rf | Interpretation |
| SM | Bzh-Protected Amine | 0.75 | Starting material is relatively nonpolar. |
| R | Reaction Mixture (Complete) | 0.25 | Starting material is consumed, new polar product formed. |
| C | Co-spot | 0.75 and 0.25 | Confirms the identity of the product spot relative to the starting material. |
Note: Rf values are representative and will vary based on the exact molecules and eluent system used.
Part 2: Nuclear Magnetic Resonance (NMR) for Structural Confirmation
While TLC is excellent for monitoring reaction progress, ¹H NMR spectroscopy provides definitive structural confirmation of the final product. It gives detailed information about the chemical environment of each proton in the molecule.
Principle of Confirmation: The most telling evidence for a successful benzhydryl deprotection in a ¹H NMR spectrum is the disappearance of the characteristic signals associated with the Bzh group.
-
Benzhydryl Methine Proton (-CHPh₂): The single proton attached to the two phenyl rings is highly deshielded and appears as a distinct singlet in a chemical shift range that is often unique within the molecule. Its disappearance is the primary indicator of successful deprotection.
-
Aromatic Protons (-C₆H₅): The ten aromatic protons of the two phenyl rings typically appear as a complex multiplet. The integration of the aromatic region will decrease significantly upon deprotection.
-
New Proton Signal: The appearance of a new signal corresponding to the proton on the deprotected functional group (e.g., -NH ₂) can also be observed, although these signals can sometimes be broad or exchange with solvent.
Experimental Protocol: Sample Preparation for ¹H NMR
-
Work-up: Once the reaction is deemed complete by TLC, perform an appropriate aqueous work-up to remove the acid (e.g., TFA) and other impurities.[3] For example, neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent.[3][4]
-
Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Sample Preparation: Dissolve 5-10 mg of the dried, purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum according to standard instrument procedures.
Data Presentation: Comparative ¹H NMR Data
The following table illustrates the key spectral changes expected upon deprotection of a hypothetical Bzh-protected primary amine.
| Compound | Key Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Bzh-Protected Amine | Aromatic (Bzh) | 7.20 - 7.45 | Multiplet | 10H |
| Methine (Bzh) | ~5.8 | Singlet | 1H | |
| Amine | ~2.5 (broad) | Singlet | 1H | |
| Deprotected Amine | Aromatic (Backbone) | 7.10 - 7.30 | Multiplet | (Varies) |
| Methine (Bzh) | Absent | - | - | |
| Amine | ~1.8 (broad) | Singlet | 2H |
Note: Chemical shifts are approximate and depend on the specific molecular structure and solvent. The methine proton of a benzhydrol, a related structure, appears at 5.85 ppm.[5]
Workflow and Comparative Summary
The validation process involves a logical flow from reaction monitoring to final confirmation.
Caption: Workflow for benzhydryl deprotection and validation.
Comparison of TLC and NMR
| Feature | Thin-Layer Chromatography (TLC) | ¹H NMR Spectroscopy |
| Purpose | Reaction monitoring, purity assessment. | Structural elucidation and confirmation. |
| Speed | Very fast (~15-30 minutes). | Slower (requires work-up and instrument time). |
| Cost | Low cost (plates, solvents). | High cost (instrument purchase and maintenance). |
| Information | Provides relative polarity and number of components (Rf values). | Provides detailed structural information (chemical shifts, coupling, integration). |
| Sensitivity | Nanogram to microgram range. | Milligram range. |
| Conclusion | Indicates reaction progress or completion. | Confirms the exact chemical structure of the product. |
Conclusion
For robust validation of benzhydryl deprotection, TLC and NMR are complementary, not mutually exclusive. TLC serves as the ideal tool for rapid, real-time monitoring of the reaction's progress, allowing the researcher to determine the optimal reaction time and avoid over- or under-reaction. Following the reaction, ¹H NMR spectroscopy provides unambiguous proof of the deprotection by confirming the disappearance of the characteristic benzhydryl signals and the overall integrity of the target molecule's structure. Employing both techniques ensures confidence in the synthetic outcome, which is paramount in research and drug development.
References
A Comparative Analysis of Acid Lability: Benzhydryl, Trityl, and MMT Protecting Groups
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic strategy. This guide provides an objective comparison of the acid lability of three commonly used hydroxyl and amine protecting groups: benzhydryl (Bzh), trityl (Trt), and monomethoxytrityl (MMT). The information presented is supported by experimental data to facilitate informed decisions in complex organic synthesis.
The acid-catalyzed cleavage of these protecting groups proceeds via the formation of a carbocation intermediate. The stability of this carbocation dictates the lability of the protecting group. The trityl and MMT groups, with their triphenylmethyl frameworks, form highly stabilized, resonance-delocalized carbocations, rendering them susceptible to cleavage under acidic conditions. The introduction of an electron-donating methoxy (B1213986) group in the MMT further stabilizes the carbocation, making it even more acid-labile than the parent trityl group. The benzhydryl group, lacking the third phenyl ring, forms a less stabilized carbocation and is therefore significantly more resistant to acid cleavage.
Quantitative Comparison of Acid Lability
The following table summarizes the relative acid lability and typical deprotection conditions for the benzhydryl, trityl, and MMT groups. This data highlights the substantial differences in their stability towards acidic reagents.
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Benzhydryl | Bzh | << 1 | 10% Triflic acid in TFA, 0 °C[1] |
| Trityl | Trt | 1 | 80% Acetic Acid (48h at RT); Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[2] |
| Methoxytrityl | MMT | ~10-24 | 80% Acetic Acid (2h at RT); 1-3% TFA in DCM[2][3][4] |
Experimental Protocols
Below are detailed methodologies for the acid-catalyzed deprotection of trityl and benzhydryl ethers, representing the different ends of the lability spectrum for these groups.
Protocol 1: Deprotection of a Trityl Ether using Acetic Acid
This protocol describes a mild deprotection method suitable for the removal of a trityl group.
Materials:
-
Trityl-protected compound
-
80% Acetic Acid in water (v/v)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve the trityl-protected compound in 80% aqueous acetic acid.
-
Stir the solution at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The complete deprotection of 5'-trityl-uridine under these conditions can take up to 48 hours.[2]
-
Once the reaction is complete, neutralize the acetic acid by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to separate the deprotected compound from the triphenylmethanol (B194598) byproduct.
Protocol 2: Deprotection of a Benzhydryl Amine using Triflic Acid
This protocol outlines the harsher conditions required for the cleavage of the more robust benzhydryl group from a nitrogen atom.[1]
Materials:
-
N-Benzhydryl protected compound
-
Trifluoroacetic acid (TFA)
-
Triflic acid (TfOH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware under an inert atmosphere
-
Rotary evaporator
Procedure:
-
Dissolve the N-benzhydryl protected compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Prepare a 10% solution of triflic acid in TFA.
-
Slowly add the triflic acid/TFA solution to the stirred reaction mixture at 0 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous phase three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Visualization of Acid Lability and Deprotection Pathway
The following diagrams illustrate the structural relationships and the general mechanism of acid-catalyzed deprotection for these protecting groups.
Caption: Relative acid lability and deprotection pathway.
The relative acid lability increases with the ability of the protecting group to stabilize the resulting carbocation upon cleavage. The electron-donating methoxy group on the MMT makes its carbocation the most stable, and thus it is the most acid-labile. Conversely, the benzhydryl carbocation is the least stabilized of the three, making it the most robust protecting group under acidic conditions. This significant difference in lability allows for orthogonal protection strategies in the synthesis of complex molecules.
References
A Comparative Guide to Analytical Techniques for Assessing Purity of Synthesized Benzhydryl Compounds
For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates like benzhydryl compounds is a cornerstone of quality control. The presence of impurities can significantly alter the efficacy, safety, and stability of the final drug product. This guide provides a comprehensive comparison of key analytical techniques used to determine the purity of benzhydryl compounds, supported by experimental data and detailed methodologies.
The selection of an appropriate analytical technique is contingent on several factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity, and the intended purpose of the analysis, from routine quality checks to the certification of reference standards.[1] This document evaluates High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Melting Point Analysis.
Comparative Summary of Analytical Techniques
The performance and suitability of each technique vary significantly. HPLC is often considered the gold standard for its precision and versatility with non-volatile compounds, while GC-MS excels in the analysis of volatile components.[2] qNMR provides an absolute measure of purity without the need for a specific reference standard, and melting point analysis serves as a rapid, albeit less precise, indicator of purity.[3][4]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Melting Point Analysis |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[5] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass spectrometry for detection.[2] | Intrinsic signal proportionality to the number of nuclei allows for direct quantification against a certified internal standard.[4] | Depression and broadening of the melting temperature range in the presence of impurities.[6] |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds like most benzhydryl derivatives.[1] | Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile benzhydryl compounds.[7] | Applicable to any soluble, NMR-active compound, independent of volatility.[8] | Only applicable to solid compounds. |
| Quantification | Relative quantification against a reference standard of the main compound. | Relative quantification against a reference standard or internal standard. | Absolute quantification against a certified internal standard of a different compound.[3] | Semi-quantitative; provides an indication of purity rather than a precise value.[9] |
| Impurity ID | Limited to comparison of retention times with known standards. Hyphenation with MS (LC-MS) is required for structural elucidation.[10] | Excellent identification capability based on mass spectral library matching.[11] | Provides structural information that can help identify structurally related impurities.[12] | No identification capability. |
| Sensitivity (Typical) | High (ng to pg range). Limit of Detection (LOD) can be in the µg/mL range or lower.[13][14] | Very High (pg to fg range). LOD can be in the sub-µg/mL range.[14] | Lower sensitivity compared to chromatographic methods (mg to µg range). | Low sensitivity to small amounts of impurities. |
| Key Advantages | High precision, robust, widely applicable, and easily automated.[15] | High sensitivity and excellent specificity for impurity identification.[2] | Non-destructive, provides structural confirmation, and allows for absolute quantification without an identical standard.[8] | Simple, rapid, and requires minimal equipment.[16] |
| Key Limitations | Requires a reference standard for each compound being quantified. Co-elution can mask impurities. | Limited to thermally stable and volatile compounds. Derivatization adds complexity. | Lower throughput and sensitivity. Requires careful selection of an internal standard and deuterated solvents.[8] | Not specific; cannot distinguish between different impurities. Unsuitable for non-crystalline or thermally unstable compounds.[9] |
Experimental Protocols
Detailed and validated methodologies are crucial for obtaining reproducible and reliable purity data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like benzhydryl derivatives.[1] A stability-indicating reversed-phase HPLC (RP-HPLC) method is commonly developed to separate the main compound from process-related impurities and degradation products.[3]
Methodology
-
Sample Preparation : Accurately weigh and dissolve approximately 10 mg of the synthesized benzhydryl compound in the mobile phase or a suitable solvent (e.g., acetonitrile (B52724)/water mixture) to create a stock solution of 1 mg/mL.[3] Perform serial dilutions to prepare working solutions and calibration standards.
-
Instrumentation & Conditions :
-
System : Agilent 1200 Infinity Series LC or equivalent.[10]
-
Column : C18 bonded-silica column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase : An isocratic or gradient mixture of HPLC-grade acetonitrile and water (e.g., 70:30 v/v).[14] The pH may be adjusted with an appropriate buffer to improve peak shape.[17]
-
Flow Rate : 1.0 mL/min.[14]
-
Column Temperature : 25°C.
-
Injection Volume : 10 µL.
-
Detector : UV-Vis or Photodiode Array (PDA) detector set at a wavelength appropriate for the benzhydryl chromophore (e.g., 220 nm).[17]
-
-
Data Analysis : Purity is typically determined by area percent calculation, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.[18] The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[19]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the purity analysis of volatile and thermally stable compounds.[7] For many benzhydryl derivatives, which may have limited volatility, derivatization might be necessary to convert them into more volatile species.
Methodology
-
Sample Preparation :
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve the sample in 1 mL of a volatile solvent like dichloromethane (B109758) or hexane.[7]
-
If derivatization is needed, add a suitable reagent (e.g., a silylating agent like BSTFA) and heat as required to complete the reaction.
-
Add an appropriate internal standard for quantitative analysis if required.[7]
-
-
Instrumentation & Conditions :
-
System : Agilent 7890B GC coupled to a 5977B MSD or equivalent.[7]
-
Column : A low-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.[7]
-
Injector Temperature : 280°C (splitless mode for trace analysis).[7]
-
Oven Temperature Program : Initial temperature of 80°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min).
-
MS Parameters : Electron Ionization (EI) at 70 eV. Scan range of m/z 50-400.[14]
-
-
Data Analysis : Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST). Quantification is performed by integrating the peak areas relative to the main component or an internal standard.[11]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of absolute purity without requiring a reference standard of the analyte itself.[3] It relies on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[4]
Methodology
-
Sample Preparation :
-
Accurately weigh a specific amount (e.g., 10-20 mg) of the synthesized benzhydryl compound into an NMR tube.
-
Accurately weigh and add a known amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone). The standard must have signals that do not overlap with the analyte signals.[3]
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]
-
-
Instrumentation & Acquisition :
-
Spectrometer : 400 MHz NMR spectrometer or higher.
-
Experiment : A standard 1D proton (¹H) NMR experiment.
-
Key Parameters : A long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated is critical for accurate quantification.
-
-
Data Analysis :
-
Integrate a well-resolved, characteristic signal of the benzhydryl analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, and Purity_std = purity of the internal standard.
-
Melting Point Analysis
Melting point determination is a classic, straightforward technique to get a preliminary assessment of purity.[16] Pure crystalline compounds exhibit a sharp melting point, whereas impure compounds melt over a wider range and at a lower temperature.[6][20]
Methodology
-
Sample Preparation : Place a small amount of the finely powdered, dry synthesized compound into a capillary tube, packing it to a height of 2-3 mm.[21]
-
Instrumentation : Use a calibrated melting point apparatus.
-
Procedure :
-
Place the capillary tube in the apparatus.
-
Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[21]
-
Record the temperature at which the substance first begins to liquefy (T₁) and the temperature at which it becomes completely liquid (T₂).
-
-
Data Analysis : The melting point is reported as the range T₁–T₂. A narrow range (e.g., 0.5-1°C) is indicative of high purity.[6] A broad or depressed range compared to the literature value suggests the presence of impurities.[9]
Visualized Workflows and Relationships
Conclusion and Recommendations
The accurate determination of purity for synthesized benzhydryl compounds is non-negotiable in scientific research and pharmaceutical development. Each analytical technique offers a unique set of advantages and is suited for different stages of the development pipeline.
-
For routine quality control and release testing , a validated HPLC method is the most robust, reliable, and widely accepted approach, offering excellent precision and high throughput.[5]
-
When impurity identification is critical, or for analyzing volatile starting materials and by-products, GC-MS is the technique of choice due to its superior sensitivity and structural elucidation capabilities.[7]
-
For the certification of a new batch as a reference standard or when an identical standard is unavailable, qNMR serves as an indispensable primary method for absolute purity determination.[3]
-
Melting point analysis remains a valuable, simple, and rapid tool for a preliminary check of purity, especially in an academic or early synthesis setting.[16][21]
Ultimately, a combination of these techniques often provides the most comprehensive purity profile. For instance, HPLC can be used for routine quantification, while qNMR can orthogonally confirm the purity value, and GC-MS can screen for volatile impurities. This multi-faceted approach ensures the highest confidence in the quality and reliability of synthesized benzhydryl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moravek.com [moravek.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. benchchem.com [benchchem.com]
- 8. Beyond structural elucidation, introduction to qNMR – Part I — Nanalysis [nanalysis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. agilent.com [agilent.com]
- 11. Selective determination of dimenhydrinate in presence of six of its related substances and potential impurities using a direct GC/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. benchchem.com [benchchem.com]
- 15. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 16. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 17. asianjpr.com [asianjpr.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. SSERC | Melting point determination [sserc.org.uk]
- 21. people.sabanciuniv.edu [people.sabanciuniv.edu]
Safety Operating Guide
Proper Disposal of Chlorodiphenylmethane: A Guide for Laboratory Professionals
The proper disposal of chlorodiphenylmethane is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to correct disposal protocols is essential not only for regulatory compliance but also for the safety of personnel and the protection of the environment. This compound is classified as a hazardous substance, primarily due to its corrosive nature and reactivity with water.[1] This guide provides a detailed, step-by-step procedure for its safe handling and disposal.
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of vapors.[1][2]
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and vapors that can cause serious eye damage.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][5] | Prevents skin contact, which can cause severe burns.[3][4] |
| Body Protection | A lab coat is mandatory. An apron and additional protective clothing are necessary if there is a risk of splashing.[1] | Protects the body from accidental contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][4] | Prevents inhalation of harmful vapors.[3] |
Step-by-Step Disposal Protocol
The following protocol details the standard operating procedure for the safe disposal of this compound waste. The most crucial step is to engage a licensed hazardous waste disposal company for the final disposal.[1][3]
-
Waste Identification and Segregation :
-
Container Selection and Labeling :
-
Use a compatible, sealed, and leak-proof container for waste collection.[1][2] Plastic containers are often preferred over glass when chemical compatibility is not an issue.[2] The container must have a leak-proof, screw-on cap.[6]
-
The container must be clearly labeled with the words "Hazardous Waste" and "this compound".[1][2]
-
The label must also include the full chemical name of all contents (no abbreviations), the date of waste generation, the place of origin (department, room number), and the principal investigator's name and contact number.[2]
-
-
Storage :
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1]
-
This area should be away from incompatible materials, particularly water and moisture.[1][4]
-
Always use secondary containment, such as a lab tray, to capture any potential spills or leaks.[6]
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[1]
-
Provide them with a copy of the Safety Data Sheet (SDS) for this compound.[1]
-
Do not attempt to dispose of this compound down the drain or in regular trash.[2][3]
-
Spill Management
In the event of a spill, the following immediate actions should be taken:
-
Evacuate the immediate area and ensure it is well-ventilated.[1]
-
Wearing the appropriate PPE, contain the spill by absorbing it with an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or vermiculite.[1][2][4]
-
Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1][2]
-
Clean the spill area thoroughly. Do not use water to clean up spills, as this compound reacts with it.[1]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value |
| Molecular Formula | C₁₃H₁₁Cl[7] |
| Molecular Weight | 202.68 g/mol [7] |
| Appearance | Needles or liquid[7] |
| Melting Point | 15-17 °C |
| Boiling Point | 140 °C at 3 mmHg |
| Density | 1.14 g/mL at 25 °C |
| Flash Point | 112 °C (closed cup) |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. This compound | C13H11Cl | CID 7035 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Chlorodiphenylmethane
Essential Safety and Handling Guide for Chlorodiphenylmethane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure to this compound, which is corrosive and can cause severe skin burns and eye damage.[1][2][3][4] The type of protective equipment must be selected based on the concentration and amount of the substance being used at the specific workplace.[5]
| Body Part | Personal Protective Equipment | Specifications and Guidelines |
| Eyes/Face | Safety Goggles & Face Shield | Always wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1] A face shield should be worn over safety glasses when there is a risk of splashing.[6] |
| Skin | Chemical-Resistant Gloves & Lab Coat | Wear appropriate protective gloves and impervious clothing to prevent skin exposure.[1][5] Inspect gloves prior to use and use proper removal techniques to avoid skin contact.[5] |
| Respiratory | Fume Hood or Respirator | All handling should be conducted in a chemical fume hood to minimize inhalation of vapors or mists.[1] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate filter (e.g., type ABEK EN14387) must be used.[1][3] |
Operational Plan for Handling this compound
A systematic approach to handling and storage is crucial for preventing accidents and ensuring the integrity of the compound.
Receiving and Inspection
-
Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (90-99-3), and appropriate hazard pictograms.[3]
Safe Handling in the Laboratory
-
Work Area: Conduct all work with this compound inside a certified chemical fume hood.[1] Ensure that an eyewash station and a safety shower are in close proximity to the workstation.[1]
-
Avoid Contact: Prevent any direct contact with skin and eyes, and avoid inhaling any vapor or mist.[5]
-
Use Appropriate Tools: Utilize compatible tools (e.g., glass or corrosion-resistant spatulas and glassware) for all transfers.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]
Storage Requirements
-
Container: Keep the container tightly closed when not in use.[1][5]
-
Location: Store in a cool, dry, and well-ventilated area designated as a corrosives area.[1][5]
-
Atmosphere: Due to its sensitivity to moisture and air, store under an inert atmosphere.[1]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Emergency and Disposal Plan
Preparedness for spills and a clear disposal pathway are critical components of laboratory safety.
Spill Response
-
Ensure Safety: Wear the appropriate PPE as outlined in the table above before attempting to clean a spill.[5]
-
Containment: Do not allow the product to enter drains.[5] Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a commercial sorbent.[5][7]
-
Collection: Carefully scoop the absorbed material into a suitable, labeled, and sealed hazardous waste container for disposal.[5]
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[5] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][5] |
Waste Disposal
-
Unused Chemical: Collect any unused or waste this compound in a designated, compatible, and properly labeled hazardous waste container.[8] This material should be disposed of by a licensed professional waste disposal service.[5]
-
Contaminated Materials: All disposable PPE, absorbent materials from spills, and any contaminated labware must be collected as hazardous waste.[5] Place these items in a sealed and labeled hazardous waste container.
-
Empty Containers: Dispose of contaminated packaging as unused product.[5] Empty containers may be triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste, before being disposed of according to institutional and local regulations.[9]
-
Regulations: Always follow your institution's guidelines as well as local, regional, and national regulations for chemical waste disposal.[1]
Safe Handling Workflow Diagram
The following diagram outlines the logical workflow for the safe handling of this compound, from receipt of the chemical to its final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C13H11Cl | CID 7035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98 90-99-3 [sigmaaldrich.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. This compound|MSDS [dcchemicals.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. unmc.edu [unmc.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
